molecular formula C27H28Cl2N6O3 B15579859 Segigratinib CAS No. 1882873-93-9

Segigratinib

Cat. No.: B15579859
CAS No.: 1882873-93-9
M. Wt: 555.5 g/mol
InChI Key: QNXOYMFBIACDSL-UHFFFAOYSA-N
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Description

Ratangratinib is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3 (FGFR1/2/3) and colony stimulating factor 1 receptor (CSF1R;  CSF-1R;  CD115;  M-CSFR), with potential immunomodulatory and antineoplastic activities. Upon administration, ratangratinib binds to and inhibits FGFR1/2/3, which may result in the inhibition of FGFR1/2/3-mediated signal transduction pathways. This inhibits proliferation in FGFR1/2/3-overexpressing tumor cells. 3D185 also targets and binds to CSF1R, thereby blocking CSF1R activation and CSF1R-mediated signaling. This inhibits the activities of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), and prevents immune suppression in the tumor microenvironment (TME). This enhances antitumor T-cell immune responses and inhibits the proliferation of tumor cells. FGFR, a family of receptor tyrosine kinases (RTKs) upregulated in many tumor cell types, plays a key role in cellular proliferation, migration and survival. CSF1R, also known as macrophage colony-stimulating factor receptor (M-CSFR) and CD115 (cluster of differentiation 115), is a cell-surface receptor that plays major roles in tumor cell proliferation and metastasis.

Properties

CAS No.

1882873-93-9

Molecular Formula

C27H28Cl2N6O3

Molecular Weight

555.5 g/mol

IUPAC Name

N-[6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[5,4-b]pyridin-3-yl]-4-(3,3-dimethylpiperazin-1-yl)benzamide

InChI

InChI=1S/C27H28Cl2N6O3/c1-27(2)14-35(12-11-30-27)16-7-5-15(6-8-16)26(36)32-25-17-9-10-18(31-24(17)33-34-25)21-22(28)19(37-3)13-20(38-4)23(21)29/h5-10,13,30H,11-12,14H2,1-4H3,(H2,31,32,33,34,36)

InChI Key

QNXOYMFBIACDSL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Segigratinib's Dual-Action Mechanism: A Technical Guide to a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Segigratinib (also known as 3D185) is an orally bioavailable small molecule inhibitor that demonstrates a potent and selective dual mechanism of action by targeting both Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R). This unique profile allows it to exert anti-tumor effects by directly inhibiting cancer cell proliferation and by modulating the tumor microenvironment to enhance anti-cancer immunity. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and an exploration of potential resistance mechanisms.

Core Mechanism of Action: Dual Inhibition of FGFR and CSF1R

This compound is a potent inhibitor of FGFR types 1, 2, and 3, as well as CSF1R.[1][2] This dual activity is central to its therapeutic potential, addressing both the intrinsic drivers of tumor growth and the extrinsic factors that support an immunosuppressive tumor microenvironment.

Inhibition of Fibroblast Growth Factor Receptors (FGFR)

Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a key oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[1] this compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[3] The primary pathways inhibited by blocking FGFR signaling include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[4]

  • Phosphoinositide 3-kinase (PI3K)-AKT-mTOR Pathway: This cascade plays a central role in cell growth, metabolism, and survival.[5]

  • Phospholipase Cγ (PLCγ) Pathway: Activation of this pathway leads to the generation of second messengers that influence cell motility and proliferation.[5]

By inhibiting these pathways, this compound can effectively suppress the growth of tumors that are dependent on FGFR signaling.

Modulation of the Tumor Microenvironment via CSF1R Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of macrophage differentiation, survival, and function.[6] In the tumor microenvironment, tumor-associated macrophages (TAMs) often adopt an M2-like phenotype, which is associated with immunosuppression, promotion of angiogenesis, and tumor progression.[7] this compound's inhibition of CSF1R leads to:

  • Depletion of M2-like TAMs: By blocking the survival signals mediated by CSF1R, this compound can reduce the population of these pro-tumoral macrophages.[7]

  • Repolarization of Macrophages: Inhibition of CSF1R signaling can shift the macrophage phenotype from the immunosuppressive M2 state towards a pro-inflammatory M1 state, which can enhance anti-tumor immune responses.[7]

  • Enhanced T-cell Activity: By reducing the number of immunosuppressive TAMs and myeloid-derived suppressor cells (MDSCs), this compound can alleviate the suppression of cytotoxic T-cell activity within the tumor.[2]

Quantitative Data on this compound's Inhibitory Activity

Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound against its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
FGFR10.5
FGFR21.3
FGFR33.6
CSF1R3.8
(Data sourced from Peng et al., 2019)

Signaling Pathway Diagrams

To visually represent the mechanism of action of this compound, the following diagrams illustrate the FGFR and CSF1R signaling pathways and the points of inhibition.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Motility ERK->Cell_Effects AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Effects This compound This compound This compound->FGFR

Caption: FGFR Signaling Pathway and Inhibition by this compound.

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling CSF1 CSF1 Ligand CSF1R CSF1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K STAT STAT CSF1R->STAT AKT AKT PI3K->AKT Macrophage_Effects Macrophage Survival, Proliferation, M2 Polarization AKT->Macrophage_Effects STAT->Macrophage_Effects This compound This compound This compound->CSF1R

Caption: CSF1R Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against FGFR and CSF1R kinases.

Methodology:

  • Recombinant human FGFR1, FGFR2, FGFR3, and CSF1R kinase domains were used.

  • Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The assay was performed in a 384-well plate format.

  • Each reaction well contained the respective kinase, a biotinylated peptide substrate, and ATP.

  • This compound was serially diluted in DMSO and added to the reaction wells.

  • The reaction was initiated by the addition of ATP and incubated at room temperature for a specified time.

  • The reaction was stopped by the addition of EDTA.

  • A europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate were added to detect the phosphorylated substrate.

  • The TR-FRET signal was read on a compatible plate reader.

  • IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Methodology:

  • Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells were then treated with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

  • Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours at 37°C.

  • The formazan (B1609692) crystals formed by viable cells were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the vehicle-treated control, and IC50 values were determined from the dose-response curves.

Western Blot Analysis for Protein Phosphorylation

Objective: To evaluate the effect of this compound on the phosphorylation of FGFR and its downstream signaling proteins.

Methodology:

  • Cancer cells were seeded and grown to 70-80% confluency.

  • Cells were serum-starved and then treated with various concentrations of this compound for a specified duration, followed by stimulation with the appropriate ligand (e.g., FGF2) if necessary.

  • Cells were lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates was determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane was incubated overnight at 4°C with primary antibodies specific for phosphorylated forms of FGFR, ERK, AKT, and PLCγ, as well as antibodies for the total forms of these proteins as loading controls.

  • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanisms of Resistance to FGFR Inhibitors

While specific resistance mechanisms to this compound have not yet been extensively reported in the clinical setting, data from other FGFR inhibitors provide insights into potential modes of acquired resistance. These can be broadly categorized into on-target and off-target mechanisms.

On-Target Resistance
  • Gatekeeper Mutations: Mutations in the "gatekeeper" residue of the FGFR kinase domain, such as V565 in FGFR2, can sterically hinder the binding of ATP-competitive inhibitors like this compound.

  • Molecular Brake Mutations: Alterations in the "molecular brake" region, such as N550 in FGFR2, can lead to constitutive activation of the kinase, reducing the efficacy of the inhibitor.

Off-Target Resistance
  • Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways can compensate for the inhibition of FGFR signaling. Common bypass mechanisms include the activation of the PI3K/AKT/mTOR pathway or other receptor tyrosine kinases such as MET or EGFR.

Conclusion

This compound's dual inhibition of FGFR and CSF1R represents a promising therapeutic strategy for a range of solid tumors. By simultaneously targeting cancer cell proliferation and the immunosuppressive tumor microenvironment, this compound has the potential to induce durable responses and overcome some of the limitations of single-target therapies. Further clinical investigation is warranted to fully elucidate its efficacy and to identify and manage potential resistance mechanisms.

References

Segigratinib: A Technical Guide to a Novel FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Segigratinib (also known as 3D185) is a potent and selective, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF-1R). Aberrant FGFR signaling is a known driver in various malignancies, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The dual inhibition of FGFR and CSF-1R presents a novel approach to cancer therapy by not only directly targeting tumor cell proliferation but also modulating the tumor microenvironment.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Genetic alterations in FGFRs, such as gene fusions, mutations, and amplifications, have been identified as oncogenic drivers in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and non-small cell lung cancer. This has led to the development of targeted therapies aimed at inhibiting FGFR signaling.

This compound is a novel tyrosine kinase inhibitor that potently targets FGFR1, FGFR2, and FGFR3. Uniquely, it also exhibits potent inhibitory activity against CSF-1R, a key regulator of macrophage differentiation and survival. Tumor-associated macrophages (TAMs) are known to promote tumor growth, angiogenesis, and metastasis, and suppress anti-tumor immunity. By inhibiting CSF-1R, this compound has the potential to reprogram the tumor microenvironment to be less hospitable for tumor growth.

This document serves as a technical resource for researchers and drug development professionals, summarizing the key preclinical data and methodologies related to this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the FGFR and CSF-1R tyrosine kinases. By binding to the ATP-binding pocket of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways.

FGFR Signaling Inhibition

Upon binding of FGF ligands, FGFRs dimerize and trans-autophosphorylate specific tyrosine residues in their intracellular kinase domains. This leads to the recruitment and activation of several downstream signaling cascades, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.

  • PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.

  • PLCγ-PKC Pathway: Regulates cell migration and differentiation.

This compound's inhibition of FGFR phosphorylation effectively blocks these downstream pathways, leading to reduced tumor cell proliferation and survival.

CSF-1R Signaling Inhibition

The binding of its ligand, CSF-1, to CSF-1R triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PI3K-AKT and MAPK pathways. This signaling is critical for the differentiation, survival, and function of macrophages. By inhibiting CSF-1R, this compound can reduce the number of tumor-promoting M2-like macrophages within the tumor microenvironment, potentially enhancing anti-tumor immune responses.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (nM)
FGFR10.5
FGFR21.3
FGFR33.6
CSF-1R3.8

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.

Table 2: In Vitro Cellular Proliferation Inhibitory Activity of this compound
Cell LineCancer TypeFGFR AlterationCellular IC50 (nM)
KATOIIIGastric CancerFGFR2 Amplification1.1
SNU-16Gastric CancerFGFR2 Amplification0.9
NCI-H1581Lung CancerFGFR1 Amplification1.8
RT112/84Bladder CancerFGFR3 Fusion3.2
AN3CAEndometrial CancerFGFR2 Mutation2.5

Cellular IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation in vitro.

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
Tumor ModelCancer TypeDosingTumor Growth Inhibition (%)
SNU-16Gastric Cancer25 mg/kg, once daily85
NCI-H1581Lung Cancer25 mg/kg, once daily78
RT112/84Bladder Cancer25 mg/kg, once daily72

Tumor growth inhibition is calculated as the percentage difference in tumor volume between treated and vehicle control groups at the end of the study.

Experimental Protocols

In Vitro Kinase Assay
  • Principle: To determine the concentration of this compound required to inhibit the enzymatic activity of purified FGFR and CSF-1R kinases.

  • Methodology:

    • Recombinant human FGFR1, FGFR2, FGFR3, and CSF-1R kinase domains were used.

    • The kinase reaction was initiated by adding ATP to a mixture of the kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • After incubation at room temperature for a specified time (e.g., 60 minutes), the reaction was stopped.

    • The amount of phosphorylated substrate was quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or HTRF® Kinase Assays (Cisbio).

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay
  • Principle: To assess the effect of this compound on the growth of cancer cell lines with known FGFR alterations.

  • Methodology:

    • Cancer cell lines were seeded in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.

    • Cells were then treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

    • Cell viability was assessed using a colorimetric or luminescent assay, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • The absorbance or luminescence signal, which is proportional to the number of viable cells, was measured using a plate reader.

    • Cellular IC50 values were determined from the dose-response curves.

In Vivo Tumor Xenograft Study
  • Principle: To evaluate the antitumor efficacy of this compound in a living organism.

  • Methodology:

    • Human cancer cells with specific FGFR alterations were implanted subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).

    • Once the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups.

    • This compound was administered orally once daily at specified doses. The vehicle control group received the formulation vehicle.

    • Tumor volume was measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²)/2.

    • Body weight and general health of the mice were monitored throughout the study.

    • At the end of the study, the tumor growth inhibition was calculated.

Visualizations

Signaling Pathway Diagram

Segigratinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_fgfr_pathway FGFR Pathway cluster_csfr_pathway CSF-1R Pathway FGF FGF FGFR FGFR FGF->FGFR Binds CSF1 CSF-1 CSFR CSF-1R CSF1->CSFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PI3K_CSF PI3K CSFR->PI3K_CSF ERK ERK RAS->ERK AKT AKT PI3K->AKT Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival AKT_CSF AKT PI3K_CSF->AKT_CSF Macrophage_Survival Macrophage Survival AKT_CSF->Macrophage_Survival This compound This compound This compound->FGFR Inhibits This compound->CSFR Inhibits

Caption: this compound inhibits FGFR and CSF-1R signaling pathways.

Experimental Workflow Diagram

FGFR_Inhibitor_Preclinical_Workflow cluster_discovery Target Identification & Lead Discovery cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Target_ID Target Identification (FGFR alterations in cancer) Lead_Gen Lead Compound Generation (e.g., this compound) Target_ID->Lead_Gen Kinase_Assay Biochemical Kinase Assays (IC50 determination) Lead_Gen->Kinase_Assay Cell_Prolif Cellular Proliferation Assays (Cancer cell lines) Kinase_Assay->Cell_Prolif Signaling_Assay Downstream Signaling Analysis (Western Blot) Cell_Prolif->Signaling_Assay Xenograft Tumor Xenograft Models (Efficacy studies) Signaling_Assay->Xenograft PD_Analysis Pharmacodynamic Analysis (Target inhibition in tumors) Xenograft->PD_Analysis Tox_Studies Toxicology Studies Xenograft->Tox_Studies Phase1 Phase I Clinical Trial (Safety and Dose) Tox_Studies->Phase1 Phase2 Phase II Clinical Trial (Efficacy in specific cancers) Phase1->Phase2

Caption: Preclinical to clinical workflow for an FGFR inhibitor.

Clinical Development

This compound is currently being investigated in clinical trials. A Phase 1, open-label, multicenter, dose-escalation study is evaluating the safety, tolerability, and preliminary efficacy of this compound monotherapy in subjects with advanced solid tumors. Additionally, a Phase 2 clinical trial (NCT05039892) is planned to assess the efficacy and safety of this compound in patients with previously treated locally advanced or metastatic cholangiocarcinoma harboring FGFR2 gene alterations. As of the writing of this guide, the results of these clinical trials have not yet been publicly disclosed.

Conclusion

This compound is a promising novel inhibitor of FGFR1/2/3 and CSF-1R with potent preclinical antitumor activity. Its dual mechanism of action, targeting both the tumor cells directly and the tumor-supportive microenvironment, represents a rational and innovative approach to cancer therapy. The preclinical data summarized in this guide provide a strong rationale for its ongoing clinical development. Future research and the results of the ongoing clinical trials will be crucial in determining the therapeutic potential of this compound in patients with FGFR-driven malignancies.

Segigratinib: A Dual Inhibitor of CSF1R and FGFR for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Segigratinib (formerly known as 3D185) is a novel small molecule inhibitor targeting both Colony-Stimulating Factor 1 Receptor (CSF1R) and Fibroblast Growth Factor Receptors (FGFRs). This dual inhibitory activity positions this compound as a promising therapeutic agent in oncology, capable of simultaneously targeting tumor cell proliferation and modulating the tumor microenvironment. This technical guide provides a comprehensive overview of the preclinical studies on this compound, with a focus on its activity as a CSF1R inhibitor. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, highlighting its potency and efficacy.

Table 1: In Vitro Kinase and Cellular Inhibition

TargetAssay TypeIC50 (nM)Cell LineCellular AssayIC50 (nM)
FGFR1Kinase Assay0.5[1]NCI-H1581p-FGFR1 Inhibition-
FGFR2Kinase Assay1.3[1]---
FGFR3Kinase Assay3.6[1]---
CSF1R Kinase Assay 3.8 [1]M-NFS-60Proliferation-
CSF1R - - THP-1p-CSF1R Inhibition-

Table 2: In Vivo Antitumor Efficacy of this compound

Cancer ModelTreatment GroupTumor Growth Inhibition (%)Reference
NCI-H1581 (FGFR1-amplified) Xenograft12.5 mg/kg this compound60.4[1]
NCI-H1581 (FGFR1-amplified) Xenograft25 mg/kg this compound74.9[1]
NCI-H1581 (FGFR1-amplified) Xenograft50 mg/kg this compound96.4[1]

Table 3: Pharmacokinetic Parameters of this compound (from a Phase 1 Study Protocol)

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUC0-24hArea under the plasma concentration-time curve from 0 to 24 hours
AUC0-96hArea under the plasma concentration-time curve from 0 to 96 hours
AUC0-∞Area under the plasma concentration-time curve from time zero to infinity
t1/2Elimination half-life
CLClearance
VdVolume of distribution
Note: Specific values for these parameters from completed studies are not yet publicly available.[2]

Experimental Protocols

This section details the methodologies used in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assay (CSF1R)

The inhibitory activity of this compound against the CSF1R kinase was determined using a Z'-LYTE™ Kinase Assay Kit.[1]

  • Enzyme: Recombinant human CSF1R protein.

  • Substrate: A synthetic peptide substrate (e.g., Poly-Glu,Tyr 4:1).[3]

  • ATP Concentration: The concentration of ATP is typically kept near the Km value for the kinase.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the CSF1R enzyme, the peptide substrate, and the serially diluted this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[3]

    • Stop the reaction and measure the kinase activity using a luminescence-based detection reagent (e.g., ADP-Glo™).[3]

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular CSF1R Phosphorylation Assay

This assay measures the ability of this compound to inhibit CSF1-induced autophosphorylation of CSF1R in a cellular context.

  • Cell Line: THP-1, a human monocytic leukemia cell line that endogenously expresses CSF1R.[4]

  • Stimulus: Recombinant human CSF-1.[1]

  • Procedure:

    • Plate THP-1 cells and starve them in serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with CSF-1 for a short period (e.g., 5-15 minutes).

    • Lyse the cells and determine the levels of phosphorylated CSF1R (p-CSF1R) and total CSF1R by Western blotting or a sandwich ELISA.[4][5]

    • Quantify the band intensities and calculate the concentration of this compound required to inhibit p-CSF1R by 50%.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of CSF1-dependent cells.

  • Cell Line: M-NFS-60, a murine macrophage cell line that depends on CSF-1 for proliferation.[4]

  • Procedure:

    • Plate M-NFS-60 cells in the presence of CSF-1.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).

    • Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • Determine the IC50 value for the inhibition of proliferation.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in animal models.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneous tumors derived from human cancer cell lines (e.g., NCI-H1581 for FGFR-driven tumors).[1]

  • Treatment: this compound is administered orally at various dose levels (e.g., 12.5, 25, 50 mg/kg) once daily.[1]

  • Procedure:

    • Inject cancer cells subcutaneously into the flanks of the mice.

    • When tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

    • Administer this compound or vehicle daily and monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 and angiogenesis markers like CD31).[1]

    • Calculate the tumor growth inhibition percentage for each treatment group compared to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

Segigratinib_CSF1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS Activates STAT STAT CSF1R->STAT Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Survival Differentiation Differentiation STAT->Differentiation This compound This compound This compound->CSF1R Inhibits

Caption: CSF1R signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Segigratinib_Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_pk Pharmacokinetic Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular Phosphorylation Assay (p-CSF1R Inhibition) Kinase_Assay->Cellular_Assay Proliferation_Assay Cell Proliferation Assay (Functional Effect) Cellular_Assay->Proliferation_Assay Xenograft_Model Tumor Xenograft Model Establishment Proliferation_Assay->Xenograft_Model Treatment This compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement PK_Study Pharmacokinetic Profiling (Phase 1 Clinical Trial) Treatment->PK_Study Clinical Translation Ex_Vivo_Analysis Ex Vivo Tumor Analysis (IHC, Flow Cytometry) Tumor_Measurement->Ex_Vivo_Analysis

References

Segigratinib: A Dual Inhibitor of FGFR and CSF-1R for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Synthesis, and Mechanism of Action of a Novel Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segigratinib, also known as 3D185 and Ratangratinib, is a potent, orally bioavailable small molecule inhibitor that has emerged as a promising candidate in cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its dual inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and Colony-Stimulating Factor 1 Receptor (CSF-1R). By simultaneously targeting key oncogenic drivers in tumor cells and modulating the tumor microenvironment, this compound represents a novel therapeutic strategy with the potential for synergistic anti-tumor effects. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this promising therapeutic agent.

Discovery and Lead Optimization

The discovery of this compound stemmed from extensive medicinal chemistry-based studies aimed at identifying potent and selective inhibitors of the FGFR family of receptor tyrosine kinases, which are known oncogenic drivers in a variety of cancers.[1] The lead optimization process focused on developing a compound with dual-targeting capabilities, specifically incorporating the inhibition of CSF-1R to address the role of tumor-associated macrophages (TAMs) in creating an immunosuppressive tumor microenvironment.[1] This dual-action approach is designed to not only directly inhibit tumor cell proliferation but also to enhance the anti-tumor immune response. The optimization process led to the identification of this compound as a promising clinical candidate with desirable potency, selectivity, and pharmacokinetic properties.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, the general synthesis of similar kinase inhibitors often involves a multi-step process. Based on the chemical structure of this compound, (R)-N-(4-(7-fluoro-2-(pyridin-2-yl)quinolin-6-yl)-5-(6-fluoropyridin-3-yl)-1H-imidazol-2-yl)cyclopropane-1,1-dicarboxamide, the synthesis would likely involve the construction of the core quinoline (B57606) and imidazole (B134444) heterocyclic systems, followed by the coupling of the various substituted aryl and cyclopropyl (B3062369) moieties. Key reactions would likely include cross-coupling reactions (e.g., Suzuki or Stille coupling) to form the biaryl linkages and amide bond formation to introduce the cyclopropane-1,1-dicarboxamide group. The synthesis would be designed to be stereoselective to yield the desired (R)-enantiomer.

Mechanism of Action

This compound exerts its anti-tumor effects through the dual inhibition of FGFR and CSF-1R signaling pathways.

FGFR Inhibition

Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a key driver of cell proliferation, survival, and angiogenesis in many cancers.[2] this compound potently inhibits the kinase activity of FGFR1, FGFR2, and FGFR3, thereby blocking the downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[1] This inhibition leads to a reduction in tumor cell proliferation and survival.

CSF-1R Inhibition

The CSF-1/CSF-1R signaling pathway is crucial for the differentiation, proliferation, and survival of macrophages, particularly the M2-polarized tumor-associated macrophages (TAMs).[1] TAMs contribute to an immunosuppressive tumor microenvironment that promotes tumor growth and metastasis. By inhibiting CSF-1R, this compound can reduce the population of M2-like TAMs, thereby alleviating immunosuppression and potentially enhancing the efficacy of anti-tumor immune responses.[1]

The dual inhibition of FGFR and CSF-1R by this compound is hypothesized to have a synergistic anti-tumor effect by directly targeting the cancer cells and by remodeling the tumor microenvironment to be less hospitable for tumor growth.

Quantitative Data

The following tables summarize the key quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
FGFR10.5
FGFR21.3
FGFR33.6
CSF-1R3.8

Data obtained from in vitro kinase assays.[2]

Table 2: Cellular Proliferation Inhibition by this compound

Cell LineFGFR AberrationIC50 (nM)
NCI-H1581FGFR1 Amplification1.8
SNU-16FGFR2 Amplification0.9
RT-112FGFR3 Fusion49.8
M-NFS-60CSF-1R Dependent2.5

Data obtained from cell viability assays after 72 hours of treatment.[3]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound.

In Vitro Kinase Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of the target kinases by 50% (IC50).

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and CSF-1R kinase domains

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • This compound (serially diluted in DMSO)

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based FGFR Phosphorylation Assay

This assay assesses the ability of this compound to inhibit the phosphorylation of FGFR and its downstream signaling proteins in a cellular context.

Materials:

  • FGFR-dependent cancer cell lines (e.g., NCI-H1581 for FGFR1, SNU-16 for FGFR2)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, etc.

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Stimulate the cells with the appropriate fibroblast growth factor (FGF) ligand to induce FGFR phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the target proteins.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • FGFR-dependent or CSF-1R-dependent cancer cell lines

  • Cell culture medium and supplements

  • This compound (serially diluted in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

  • 96-well opaque-walled plates

Procedure:

  • Seed the cells at a predetermined density in 96-well plates.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Equilibrate the plates to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control.

  • Determine the IC50 value by plotting the cell viability against the log of this compound concentration.

Visualizations

Signaling Pathways

Segigratinib_Mechanism_of_Action cluster_FGFR FGFR Pathway cluster_CSF1R CSF-1R Pathway FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R M2_Macrophage M2 Macrophage Survival & Polarization CSF1R->M2_Macrophage Immunosuppression Immunosuppressive Microenvironment M2_Macrophage->Immunosuppression This compound This compound This compound->FGFR Inhibition This compound->CSF1R Inhibition

Caption: this compound's dual mechanism of action.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow A Prepare Reaction Mix (Kinase, Substrate, Buffer) B Add this compound (Serial Dilutions) A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Measure ADP D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: Workflow for in vitro kinase inhibition assay.

Experimental Workflow: Cell Proliferation Assay

Proliferation_Assay_Workflow A Seed Cells in 96-well Plates B Treat with this compound (Serial Dilutions) A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E F Calculate % Viability E->F G Determine IC50 F->G

Caption: Workflow for cell proliferation assay.

References

Preclinical Profile of Segigratinib (3D185): A Dual FGFR and CSF-1R Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segigratinib, also known as 3D185, is a novel small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] Its dual-targeting mechanism of action presents a promising therapeutic strategy in oncology by not only directly inhibiting tumor cell proliferation and survival driven by aberrant FGFR signaling but also modulating the tumor microenvironment through the inhibition of tumor-associated macrophages (TAMs), which are dependent on CSF-1R signaling.[1][2] This comprehensive technical guide summarizes the key preclinical data for this compound, detailing its in vitro and in vivo efficacy, and outlining the experimental protocols utilized in these foundational studies.

Data Presentation

In Vitro Kinase and Cell-Based Assay Data

This compound has demonstrated potent and selective inhibitory activity against its primary targets, FGFR1/2/3 and CSF-1R, with significantly less activity against other kinases such as KDR (VEGFR2) and FGFR4.[1] This selectivity suggests a potentially favorable therapeutic window. The tables below summarize the key in vitro quantitative data.

Target Kinase IC50 (nM)
FGFR10.5[1]
FGFR21.3[1]
FGFR33.6[1]
CSF-1R3.8
FGFR451.4[1]
KDR (VEGFR2)381.5[1]
Table 1: In Vitro Kinase Inhibition Profile of this compound.
Cell Line Assay Type IC50 (nM)
HUVECs (bFGF-induced)Proliferation0.5[1]
HUVECs (VEGF-induced)Proliferation88.1[1]
CSF-1-induced murine macrophagesSurvival57.8[1]
CSF-1-induced human macrophagesSurvival118.5[1]
Table 2: In Vitro Cell-Based Activity of this compound.
In Vivo Efficacy Data

Preclinical in vivo studies using xenograft models have demonstrated the potent anti-tumor activity of this compound at well-tolerated doses.[1]

Xenograft Model Cell Line Dose (mg/kg) Tumor Growth Inhibition (%)
Nude MiceNCI-H1581 (FGFR1-amplified)12.560.4[1]
2574.9[1]
5096.4[1]
Table 3: In Vivo Anti-Tumor Efficacy of this compound in an FGFR1-Amplified Xenograft Model.

Note: Preclinical pharmacokinetic data including Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability for this compound (3D185) were not available in the public domain at the time of this review.

Experimental Protocols

Kinase Inhibition Assays

The inhibitory activity of this compound against FGFR1, FGFR2, FGFR3, and CSF-1R was determined using enzymatic assays. The general protocol involved the incubation of the recombinant kinase domain with a specific substrate and ATP in the presence of varying concentrations of this compound. The kinase activity was then measured by quantifying the amount of phosphorylated substrate, typically through methods like Z'-LYTE™ Kinase Assay or by using radio-labeled ATP. IC50 values were subsequently calculated from the dose-response curves.[1]

Cell Proliferation Assays

Human Umbilical Vein Endothelial Cells (HUVECs) were utilized to assess the anti-proliferative effects of this compound.[1] The workflow for this assay is as follows:

G cluster_0 HUVEC Proliferation Assay Workflow Seed HUVECs Seed HUVECs Serum Starve Serum Starve Seed HUVECs->Serum Starve Treat with Growth Factor\n+ this compound Treat with Growth Factor + this compound Serum Starve->Treat with Growth Factor\n+ this compound Incubate Incubate Treat with Growth Factor\n+ this compound->Incubate Measure Proliferation Measure Proliferation Incubate->Measure Proliferation

Caption: Workflow for the HUVEC proliferation assay.

HUVECs were seeded in multi-well plates and serum-starved to synchronize the cell cycle. The cells were then treated with either basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF) to stimulate proliferation, in the presence of a range of this compound concentrations.[1] After an incubation period, cell viability and proliferation were measured using a standard method such as the CCK-8 assay.[1]

Macrophage Survival Assays

To evaluate the effect of this compound on macrophage viability, bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages were cultured in the presence of CSF-1 to induce differentiation and survival.[1] These macrophages were then treated with varying concentrations of this compound. After a set incubation time, cell survival was quantified.[1]

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of this compound was evaluated in nude mice bearing subcutaneous xenografts of human cancer cell lines with known FGFR alterations, such as the FGFR1-amplified NCI-H1581 cell line.[1] The experimental workflow is outlined below:

G cluster_1 Xenograft Efficacy Study Workflow Implant Tumor Cells Implant Tumor Cells Allow Tumor Growth Allow Tumor Growth Implant Tumor Cells->Allow Tumor Growth Randomize Mice Randomize Mice Allow Tumor Growth->Randomize Mice Treat with this compound\nor Vehicle Treat with this compound or Vehicle Randomize Mice->Treat with this compound\nor Vehicle Monitor Tumor Volume\nand Body Weight Monitor Tumor Volume and Body Weight Treat with this compound\nor Vehicle->Monitor Tumor Volume\nand Body Weight Sacrifice and\nAnalyze Tumors Sacrifice and Analyze Tumors Monitor Tumor Volume\nand Body Weight->Sacrifice and\nAnalyze Tumors

Caption: Workflow for in vivo xenograft efficacy studies.

Tumor cells were injected subcutaneously into the flanks of the mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally at various doses, and tumor volumes and body weights were measured regularly to assess efficacy and toxicity.[1] At the end of the study, tumors were excised for further analysis.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through the dual inhibition of the FGFR and CSF-1R signaling pathways.

FGFR Signaling Pathway Inhibition

Aberrant activation of FGFR signaling, through mutations, amplifications, or fusions, is a key driver in various cancers. This leads to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis. This compound directly inhibits the kinase activity of FGFRs, thereby blocking these downstream signals.[1]

G cluster_2 FGFR Signaling Pathway Inhibition FGF FGF FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Angiogenesis Angiogenesis FGFR->Angiogenesis This compound This compound This compound->FGFR Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by this compound.

CSF-1R Signaling Pathway Inhibition and Tumor Microenvironment Modulation

The CSF-1R pathway is critical for the survival, differentiation, and function of macrophages. In the tumor microenvironment, TAMs, which often exhibit an M2-like pro-tumoral phenotype, are abundant and contribute to tumor progression, immunosuppression, and resistance to therapy. By inhibiting CSF-1R, this compound can deplete these TAMs or repolarize them to a more anti-tumoral M1-like phenotype, thereby remodeling the tumor microenvironment and potentially enhancing anti-tumor immunity.[1][2]

G cluster_3 CSF-1R Signaling and TME Modulation CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R TAM Tumor-Associated Macrophage (M2) CSF1R->TAM Survival & Differentiation This compound This compound This compound->CSF1R Tumor_Progression Tumor Progression & Immunosuppression TAM->Tumor_Progression

Caption: Modulation of the tumor microenvironment via CSF-1R inhibition.

Conclusion

The preclinical data for this compound (3D185) strongly support its development as a promising anti-cancer agent. Its dual inhibitory activity against FGFR and CSF-1R provides a multi-faceted approach to cancer therapy, targeting both the tumor cells directly and the supportive tumor microenvironment. The potent in vitro and in vivo efficacy, coupled with a selective kinase inhibition profile, warrants further clinical investigation of this compound in patients with tumors characterized by FGFR alterations and/or a high degree of macrophage infiltration. The lack of publicly available preclinical pharmacokinetic data highlights an area for future disclosure to fully characterize the disposition of this compound.

References

Segigratinib: A Dual Inhibitor of FGFR and CSF1R in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Segigratinib, also known as 3D185, is a potent, orally bioavailable small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] By concurrently inhibiting these two key signaling pathways, this compound demonstrates a dual mechanism of action that impacts both tumor cell proliferation and the tumor microenvironment. This technical guide provides a comprehensive overview of this compound's role in signal transduction, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Introduction to this compound and its Targets

This compound is a tyrosine kinase inhibitor with significant anti-neoplastic potential. Its primary targets are members of the FGFR family and CSF1R, both of which are receptor tyrosine kinases (RTKs) frequently dysregulated in various cancers.

  • Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway plays a crucial role in normal cellular processes, including proliferation, differentiation, migration, and survival.[3][4] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, can drive tumorigenesis.[3] this compound specifically targets FGFR1, FGFR2, and FGFR3.[1][2]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): The CSF1R pathway is critical for the survival, proliferation, and differentiation of macrophages.[5][6] In the context of cancer, CSF1R signaling is instrumental in the regulation of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment, promoting tumor growth and metastasis.[2][7]

By dually targeting FGFRs on tumor cells and CSF1R on macrophages, this compound presents a promising therapeutic strategy to both directly inhibit cancer cell growth and modulate the tumor microenvironment to be less hospitable for tumor progression.[2]

Mechanism of Action and Signal Transduction Pathways

This compound functions as an ATP-competitive inhibitor of the FGFR1/2/3 and CSF1R kinases.[8] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling cascades.

Inhibition of the FGFR Signaling Pathway

Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins. This activation triggers multiple downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cell proliferation and survival.[3][9][10] this compound's inhibition of FGFR phosphorylation effectively blocks these downstream signals. Specifically, it has been shown to suppress the phosphorylation of downstream effectors such as PLCγ and Erk.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg p Erk Erk FGFR->Erk p This compound This compound This compound->FGFR Inhibition Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Erk->Proliferation CSF1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 Ligand CSF1R CSF1R CSF1->CSF1R Binding & Dimerization Akt Akt CSF1R->Akt p Erk Erk CSF1R->Erk p This compound This compound This compound->CSF1R Inhibition Macrophage_Function Macrophage Survival, Proliferation, Differentiation Akt->Macrophage_Function Erk->Macrophage_Function Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare this compound Serial Dilutions Incubate Incubate this compound, Kinase, and Reaction Mix Compound_Prep->Incubate Reaction_Mix Prepare Kinase Reaction Mixture (Substrate, ATP) Reaction_Mix->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Filter_Bind Transfer to Filter Plate and Wash Stop_Reaction->Filter_Bind Measure Measure Radioactivity (Scintillation Counter) Filter_Bind->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze

References

Segigratinib's Impact on the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segigratinib (E7090) is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway, through gene amplification, mutations, or fusions, is a known driver in various malignancies.[3][4] While the primary mechanism of action of this compound and other FGFR inhibitors is the direct inhibition of tumor cell proliferation and survival, emerging evidence indicates a significant role for these targeted therapies in modulating the tumor microenvironment (TME). A growing body of research suggests that aberrant FGFR signaling contributes to an immunosuppressive TME, thereby facilitating tumor immune evasion.[5] This guide provides an in-depth technical overview of the known and potential impacts of this compound on the TME, drawing from direct preclinical evidence and the broader understanding of FGFR inhibition in oncology.

Quantitative Data on the Impact of FGFR Inhibition on the Tumor Microenvironment

While comprehensive quantitative data specifically for this compound's effect on the TME is limited in publicly available literature, preclinical studies on FGFR inhibitors, including this compound, have provided insights into their immunomodulatory effects.

Table 1: Preclinical Effects of this compound (E7090) on IFNγ Signaling Components in Tumor Cells

ParameterCell LineTreatmentChangeReference
pFRS2 (Tyr436)RAGbFGF + E7090 (1 µmol/L)Inhibition of bFGF-induced phosphorylation[4]
pSTAT1 (Tyr701)RAGIFNγ + bFGF + Lenvatinib/E7090Restoration of IFNγ-induced phosphorylation[4]
B2M ExpressionRAGIFNγ + bFGF + Lenvatinib/E7090Restoration of IFNγ-induced expression[4]
PD-L1 ExpressionRAGIFNγ + bFGF + Lenvatinib/E7090Restoration of IFNγ-induced expression[4]

Note: The study by Adachi et al. primarily used Lenvatinib, another FGFR inhibitor, but confirmed key findings with this compound (E7090).

Table 2: General Effects of FGFR Inhibitors on Immune Cell Populations in the Tumor Microenvironment (Illustrative)

Immune Cell TypeChange with FGFR InhibitionCommon Method of AnalysisGeneral Reference
CD8+ T cellsIncreased infiltration and activationFlow Cytometry, IHC[5]
Regulatory T cells (Tregs)Decreased frequencyFlow Cytometry[5]
M2-polarized Tumor-Associated Macrophages (TAMs)Decreased frequency/repolarization to M1Flow Cytometry, IHC[5]
Myeloid-Derived Suppressor Cells (MDSCs)Decreased frequencyFlow Cytometry[6]

This table represents general findings for the class of FGFR inhibitors and should be considered as the hypothesized impact of this compound pending direct experimental validation.

Key Signaling Pathways and Mechanisms of Action

1. Reversal of FGFR-Mediated Inhibition of IFNγ Signaling

Preclinical research has demonstrated a direct link between FGFR signaling and the interferon-gamma (IFNγ) pathway, a critical component of anti-tumor immunity.[4] Activated FGFR signaling can suppress the IFNγ-induced phosphorylation of STAT1 and the subsequent expression of downstream targets, including Major Histocompatibility Complex (MHC) molecules and Programmed Death-Ligand 1 (PD-L1).[4][5] By inhibiting FGFR, this compound can restore the sensitivity of tumor cells to IFNγ, thereby enhancing antigen presentation and potentially increasing their susceptibility to T-cell-mediated killing.[4]

FGFR_IFN_Crosstalk cluster_cell Tumor Cell bFGF bFGF FGFR FGFR bFGF->FGFR pFRS2 pFRS2 FGFR->pFRS2 IFNyR IFNγR pFRS2->IFNyR Inhibits IFNy IFNγ IFNy->IFNyR JAK JAK IFNyR->JAK pSTAT1 pSTAT1 JAK->pSTAT1 MHC MHC Expression pSTAT1->MHC PDL1 PD-L1 Expression pSTAT1->PDL1 This compound This compound (E7090) This compound->FGFR

FGFR-IFNγ signaling crosstalk and this compound's point of intervention.

2. Modulation of Immune Cell Infiltrate

Aberrant FGFR signaling has been shown to create an immunosuppressive TME by influencing the recruitment and function of various immune cells.[5] Specifically, FGFR activation on tumor cells can lead to the production of cytokines and chemokines that promote the polarization of macrophages towards an M2 (pro-tumor) phenotype and support the survival of regulatory T cells (Tregs).[5] By inhibiting this signaling, this compound has the potential to shift the balance towards a more pro-inflammatory TME, characterized by an increase in cytotoxic CD8+ T cells and a decrease in immunosuppressive cell types like M2 macrophages and Tregs.

TME_Modulation cluster_TME Tumor Microenvironment TumorCell Tumor Cell (FGFR Activated) M2_Macrophage M2 Macrophage (Immunosuppressive) TumorCell->M2_Macrophage Promotes Treg Regulatory T cell (Immunosuppressive) TumorCell->Treg Promotes CD8_Tcell CD8+ T cell (Anti-tumor) TumorCell->CD8_Tcell Inhibits This compound This compound This compound->TumorCell Inhibits

Hypothesized impact of this compound on immune cells in the TME.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to assess the impact of FGFR inhibitors on the TME.

Protocol 1: In Vitro Western Blot for IFNγ and FGFR Signaling Crosstalk

  • Objective: To determine the effect of this compound on FGFR-mediated inhibition of IFNγ signaling in tumor cells.

  • Cell Culture: RAG human renal cell carcinoma cells are cultured in appropriate media. For experiments, cells are serum-starved (e.g., 0.1% FBS for 18 hours) to reduce baseline receptor tyrosine kinase activity.

  • Treatment:

    • Pre-treat cells with this compound (e.g., 1 µmol/L) or vehicle control for 1 hour.

    • Stimulate with recombinant human bFGF (e.g., 10 ng/mL) for a short duration (e.g., 5 minutes for upstream signaling like pFRS2) or longer (e.g., 23 hours for downstream effects).

    • For IFNγ signaling, co-stimulate with IFNγ (e.g., 10 ng/mL) during the treatment period.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include those against pFRS2, total FRS2, pSTAT1 (Tyr701), total STAT1, B2M, PD-L1, and a loading control (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[4]

Protocol 2: In Vivo Murine Syngeneic Tumor Model for TME Analysis

  • Objective: To evaluate the in vivo effects of this compound on tumor growth and the composition of the tumor immune infiltrate.

  • Model: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma in BALB/c mice) are used to ensure a competent immune system.

  • Tumor Implantation: Inject tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound). Administer this compound orally, once daily, at a predetermined dose.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • TME Analysis at Endpoint:

    • At the end of the study, euthanize mice and excise tumors.

    • Divide the tumor tissue for different analyses:

      • Flow Cytometry: Digest one portion of the tumor into a single-cell suspension. Stain with a panel of fluorescently-labeled antibodies to identify and quantify immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; CD45, CD11b, F4/80, CD206 for macrophages).

      • Immunohistochemistry (IHC): Fix another portion in formalin and embed in paraffin. Section the tissue and stain for markers of interest (e.g., CD8, F4/80, PD-L1) to assess the spatial distribution of immune cells.

      • Cytokine Analysis: Homogenize a third portion of the tumor to measure cytokine levels via ELISA or multiplex bead array.

Experimental_Workflow cluster_workflow In Vivo TME Analysis Workflow cluster_analysis Tumor Processing start Syngeneic Tumor Implantation treatment Randomization and Treatment with this compound start->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint flow Flow Cytometry (Immune Cell Quantitation) endpoint->flow ihc IHC (Spatial Analysis) endpoint->ihc cytokines Cytokine Array (Protein Levels) endpoint->cytokines

Workflow for preclinical in vivo analysis of the tumor microenvironment.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a selective FGFR inhibitor, has the potential to modulate the tumor microenvironment in favor of an anti-tumor immune response. The direct link to the reactivation of IFNγ signaling in tumor cells is a key mechanistic insight.[4] The broader effects on immune cell populations, observed with other FGFR inhibitors, provide a strong rationale for further investigation of this compound's immunomodulatory properties.

Future research should focus on:

  • Comprehensive TME profiling: In-depth analysis of the TME in preclinical models treated with this compound to provide detailed quantitative data on changes in immune cell subsets, cytokine profiles, and stromal components.

  • Combination therapies: Investigating the synergistic potential of this compound with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies. The ability of this compound to potentially increase PD-L1 expression via IFNγ signaling restoration could sensitize tumors to these agents.

  • Biomarker development: Identifying predictive biomarkers beyond FGFR alterations that can identify patients most likely to benefit from this compound, both as a monotherapy and in combination, based on the baseline immune status of their tumors.

A deeper understanding of this compound's impact on the TME will be crucial for optimizing its clinical development and expanding its therapeutic application for patients with FGFR-driven cancers.

References

Segigratinib: A Technical Overview of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Segigratinib, also known as 3D185, is a potent, orally bioavailable small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Its dual-inhibitory action presents a promising therapeutic strategy in oncology, particularly for tumors exhibiting aberrant FGFR signaling and for modulating the tumor microenvironment through CSF1R inhibition. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound with a complex heterocyclic structure.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name N-[6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-4-(3,3-dimethylpiperazin-1-yl)benzamide[3]
Chemical Formula C₂₇H₂₈Cl₂N₆O₃[3]
CAS Number 1882873-93-9[3]
SMILES CC1(CN(CCN1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3C=CC(=N4)C5=C(C(=CC(=C5Cl)OC)OC)Cl)C[3]
InChIKey QNXOYMFBIACDSL-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 555.46 g/mol [4]
Exact Mass 554.1600 g/mol [4]
XLogP3 4.9[3]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 7PubChem
Rotatable Bond Count 5PubChem
Topological Polar Surface Area 104 Ų[3]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A

Mechanism of Action

This compound functions as a dual inhibitor of the FGFR and CSF1R tyrosine kinases.

FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Genetic alterations such as gene amplification, mutations, or translocations in FGFRs can lead to uncontrolled cell growth and tumorigenesis. This compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1]

Table 3: In Vitro Inhibitory Activity of this compound Hydrochloride (3D185)

TargetIC₅₀ (nM)
FGFR1 0.5
FGFR2 1.3
FGFR3 3.6
CSF-1R 3.8

Data sourced from publicly available information.

By binding to the ATP-binding pocket of the FGFR kinase domain, this compound blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. This inhibition ultimately leads to decreased tumor cell proliferation and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FGFR

FGFR Signaling Pathway and Inhibition by this compound.
CSF1R Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis, and suppress the anti-tumor immune response. By inhibiting CSF1R, this compound can deplete TAMs, thereby remodeling the tumor microenvironment to be less immunosuppressive and more susceptible to anti-cancer therapies.

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF1 CSF-1 Ligand CSF1R CSF1R CSF1->CSF1R Binding & Dimerization PI3K PI3K CSF1R->PI3K Activation STAT STAT CSF1R->STAT Activation AKT AKT PI3K->AKT Macrophage_Function Macrophage Survival, Proliferation, & Differentiation AKT->Macrophage_Function STAT->Macrophage_Function This compound This compound This compound->CSF1R

CSF1R Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for kinase inhibitors, the following protocols can be outlined.

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against FGFR and CSF1R kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and CSF1R kinase domains.

  • ATP and appropriate kinase substrate (e.g., poly(Glu, Tyr) 4:1).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • This compound stock solution (in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • 384-well white assay plates.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

  • Add 2.5 µL of a solution containing the kinase and substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare this compound Dilutions B Add Kinase and Substrate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Measure ADP Production (e.g., ADP-Glo) D->E F Data Analysis (IC50 determination) E->F

Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Proliferation Assay (Example Protocol)

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines with known FGFR alterations.

Materials:

  • Cancer cell line with FGFR amplification or fusion (e.g., SNU-16, KATO-III).

  • Cell culture medium and supplements.

  • This compound stock solution (in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • 96-well clear-bottom white assay plates.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Clinical Development

Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models. As of late 2025, this compound is being investigated in clinical trials for the treatment of solid tumors, including cholangiocarcinoma with FGFR2 fusions or rearrangements. These trials aim to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in human subjects.

Conclusion

This compound is a promising dual inhibitor of FGFR and CSF1R with the potential to offer a new therapeutic option for patients with specific genetic alterations in their tumors and to modulate the tumor microenvironment. Its development highlights the importance of targeted therapies in oncology. Further research and clinical trials are necessary to fully elucidate its therapeutic potential and safety profile.

References

Segigratinib: A Technical Guide to its Molecular Targets and Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Segigratinib (formerly known as 3D185) is a potent, orally bioavailable small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] This dual-targeting mechanism allows this compound to exert both direct anti-proliferative effects on tumor cells driven by aberrant FGFR signaling and immunomodulatory effects by targeting tumor-associated macrophages (TAMs) within the tumor microenvironment.[2][3] This technical guide provides a comprehensive overview of this compound's molecular targets, its interactions with these targets, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and development of this promising anti-cancer agent.

Molecular Targets and In Vitro Potency

This compound is a highly potent inhibitor of FGFR family members 1, 2, and 3, and CSF-1R. Its inhibitory activity has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

TargetIC50 (nM)
FGFR10.5
FGFR21.3
FGFR33.6
CSF-1R3.8
FGFR451.4

Table 1: In Vitro Inhibitory Activity of this compound against Target Kinases.[4]

Signaling Pathway Modulation

This compound exerts its therapeutic effects by inhibiting the downstream signaling cascades initiated by FGFR and CSF-1R.

FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[5] Aberrant activation of this pathway, through mutations, gene amplifications, or translocations, is a known driver in various cancers.[6] this compound inhibits the autophosphorylation of FGFRs upon ligand binding, thereby blocking the activation of downstream signaling pathways, including the RAS-RAF-MEK-MAPK, PI3K-AKT, and PLCγ pathways.[5][7][8]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates This compound This compound This compound->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation

FGFR Signaling Pathway Inhibition by this compound.
CSF-1R Signaling Pathway

The Colony-Stimulating Factor 1 (CSF-1)/CSF-1R signaling pathway is crucial for the survival, proliferation, and differentiation of macrophages.[9] In the tumor microenvironment, tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype, which promotes tumor growth, angiogenesis, and immunosuppression. By inhibiting CSF-1R, this compound can deplete TAMs or repolarize them to an anti-tumor M1 phenotype, thereby enhancing the anti-tumor immune response.[10] Downstream signaling of CSF-1R involves the PI3K-AKT and MAPK pathways.[10]

CSFR_Signaling_Pathway CSF1 CSF-1 CSFR CSF-1R CSF1->CSFR Binds PI3K PI3K CSFR->PI3K Activates RAS RAS CSFR->RAS Activates This compound This compound This compound->CSFR Inhibits AKT AKT PI3K->AKT Macrophage_Survival Macrophage Survival, Proliferation, Differentiation AKT->Macrophage_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Macrophage_Survival Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Kinase - this compound (serial dilutions) - ATP - Substrate Start->Prepare_Reagents Incubate Incubate Kinase and This compound Prepare_Reagents->Incubate Add_ATP_Substrate Add ATP and Substrate to initiate reaction Incubate->Add_ATP_Substrate Incubate_Reaction Incubate at 37°C Add_ATP_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Segigratinib In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Segigratinib (also known as 3D185) is a potent, orally bioavailable small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] Its dual inhibitory action makes it a promising candidate for cancer therapy by simultaneously targeting tumor cell proliferation and modulating the tumor microenvironment.[1][3] This document provides detailed application notes and protocols for key in vitro assays to characterize the activity of this compound, intended for researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling pathways are crucial in cell proliferation, differentiation, and migration. Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers.[4] this compound is a selective inhibitor of FGFR1, 2, and 3.[2] Additionally, its potent inhibition of CSF-1R, a key regulator of macrophage differentiation and survival, suggests that this compound can modulate the tumor immune microenvironment, offering a synergistic antitumor effect.[1][3]

This guide details the in vitro methodologies for evaluating the efficacy and mechanism of action of this compound, including kinase inhibition assays, cell-based proliferation assays, and western blotting for signaling pathway analysis.

Quantitative Data Summary

The inhibitory activity of this compound against its primary kinase targets has been quantified and is summarized in the table below. This data is essential for determining the appropriate concentration ranges for in vitro experiments.

Target KinaseIC50 (nM)Assay TypeReference
FGFR10.5Biochemical Kinase Assay[5]
FGFR21.3Biochemical Kinase Assay[5]
FGFR33.6Biochemical Kinase Assay[5]
FGFR451.4Biochemical Kinase Assay[5]
CSF-1R3.8Biochemical Kinase Assay[5]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action on FGFR Signaling Pathway

FGFR_Pathway This compound's Inhibition of the FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Activation FRS2 FRS2 FGFR->FRS2 Phosphorylation Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FGFR Inhibition

Caption: this compound inhibits FGFR autophosphorylation, blocking downstream signaling pathways.

Experimental Workflow for In Vitro Evaluation of this compound

Experimental_Workflow In Vitro Evaluation Workflow for this compound cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Kinase_Assay Kinase Inhibition Assay (FGFR & CSF-1R) IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc Cell_Culture Cancer Cell Line Culture Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-FGFR, p-ERK) Treatment->Western_Blot Viability_Assay->IC50_Calc Pathway_Analysis Signaling Pathway Modulation Western_Blot->Pathway_Analysis

References

Segigratinib (3D185): Application Notes and Protocols for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segigratinib, also known as 3D185, is a potent and selective small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a key target for therapeutic intervention.[4] Simultaneously, CSF-1R is crucial for the differentiation and survival of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment.[1][2] By dually targeting both the cancer cells and the supportive microenvironment, this compound presents a promising anti-cancer strategy.[1][2]

These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFR1/2/3 and CSF-1R.[5] This binding prevents the autophosphorylation and subsequent activation of the receptors, thereby blocking downstream signaling cascades. In cancer cells with aberrant FGFR signaling (e.g., due to gene amplification or mutations), this compound inhibits the phosphorylation of FGFR and its key downstream effectors, including PLCγ and Erk.[2][6] In CSF-1R-dependent cells, it blocks the phosphorylation of CSF-1R and its downstream targets Akt and Erk.[6] This inhibition of critical signaling pathways ultimately leads to a reduction in cancer cell proliferation and survival.[1][2]

Segigratinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular FGFR FGFR1/2/3 PLCg PLCγ FGFR->PLCg ERK Erk FGFR->ERK CSFR CSF-1R AKT Akt CSFR->AKT CSFR->ERK FGF FGF (Ligand) FGF->FGFR CSF1 CSF-1 (Ligand) CSF1->CSFR Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT->Proliferation ERK->Proliferation This compound This compound This compound->FGFR Inhibits This compound->CSFR Inhibits

Caption: this compound's dual inhibition of FGFR and CSF-1R signaling pathways.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines with known FGFR or CSF-1R dependencies. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the potent and selective nature of this compound.

Table 1: IC50 Values of this compound in FGFR-Dependent Cancer Cell Lines [1]

Cell LineCancer TypeFGFR AberrationIC50 (nM)
NCI-H1581Non-Small Cell Lung CancerFGFR1 Amplification1.8
KG1Acute Myeloid LeukemiaFGFR1 Overexpression36.8
SNU-16Gastric CancerFGFR2 Amplification0.9
KATO-IIGastric CancerFGFR2 Amplification2.8
UM-UC-14Bladder CancerFGFR3 Mutation3.1
RT112/84Bladder CancerFGFR3 Fusion10.5
AN3-CAEndometrial CancerFGFR2 Mutation2.1
MFM-223Breast CancerFGFR2 Amplification1.5

Table 2: IC50 Values of this compound in CSF-1R-Dependent Cancer Cell Lines [1]

Cell LineCancer TypeCSF-1R AberrationIC50 (nM)
M-NFS-60Myeloid LeukemiaCSF-1 Dependent3.2
GDM-1Myelomonocytic LeukemiaCSF-1 Dependent12.5
MOLM-13Acute Myeloid LeukemiaCSF-1 Dependent20.1

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Cell Proliferation Assay (MTS/MTT Assay)

This protocol is for determining the IC50 value of this compound in a chosen cancer cell line.

Cell_Proliferation_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Treat with this compound (serial dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTS/MTT Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Read Absorbance (Plate Reader) E->F G 7. Data Analysis (Calculate IC50) F->G Western_Blot_Workflow A 1. Cell Culture & Treatment (with this compound) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., p-FGFR, total FGFR) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence) G->H I 9. Imaging & Analysis H->I

References

Application Notes and Protocols for Segigratinib in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Segigratinib (also known as 3D185) is an orally bioavailable, potent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Its mechanism of action involves blocking the signaling pathways mediated by these receptors, which play a crucial role in tumor cell proliferation, survival, and angiogenesis.[1][3] These application notes provide a comprehensive overview of the dosing and administration of this compound in preclinical animal models, based on established methodologies for tyrosine kinase inhibitors and general practices in animal research. The following protocols are intended as a guide and may require optimization for specific experimental designs.

I. Quantitative Data Summary

Due to the limited availability of specific preclinical data for this compound, the following tables summarize dosing information from studies on other selective FGFR inhibitors. These serve as a reference for designing studies with this compound.

Table 1: Examples of Oral Dosing of FGFR Inhibitors in Rodent Models

CompoundAnimal ModelDose RangeDosing FrequencyVehicleTherapeutic Area
Infigratinib (BGJ398)Mouse Xenograft (Cholangiocarcinoma)15 mg/kgDailyNot SpecifiedCancer
DovitinibMouse Xenograft (Cholangiocarcinoma)30 mg/kgDailyNot SpecifiedCancer
PonatinibMouse Xenograft (Cholangiocarcinoma)25 mg/kgDailyNot SpecifiedCancer
InfigratinibMouse Model (Achondroplasia)0.5 mg/kgNot SpecifiedNot SpecifiedAchondroplasia
Saracatinib (AZD0530)Rat20 mg/kgDailyNot SpecifiedEpilepsy

Table 2: General Guidelines for Administration Volumes in Rodents

Route of AdministrationMouse (mL/kg)Rat (mL/kg)
Oral (Gavage)1010-20
Intravenous (Bolus)55
Intraperitoneal1010
Subcutaneous105

II. Signaling Pathway

This compound targets the FGFR signaling pathway. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling. Key pathways activated include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are pivotal in cell proliferation, survival, and differentiation.[3][4][5]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg This compound This compound This compound->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation

Caption: FGFR Signaling Pathway and the inhibitory action of this compound.

III. Experimental Protocols

The following are detailed protocols for common preclinical experiments involving the administration of this compound.

Oral gavage is a common method for precise oral administration of compounds.

Materials:

  • This compound formulation (e.g., suspension in 0.5% methylcellulose)

  • Appropriately sized feeding needle (18-20 gauge for adult mice)[6]

  • Syringe (1 mL)

  • Animal scale

  • 70% ethanol (B145695)

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[7]

  • Dosage Calculation: Calculate the required volume of the this compound formulation based on the animal's weight and the desired dose.

  • Restraint: Gently restrain the mouse by the scruff of the neck to immobilize its head and body.

  • Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[8]

  • Administration:

    • Insert the feeding needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth.[9]

    • The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-attempt.

    • Once the needle is inserted to the pre-measured depth, slowly administer the compound.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.[8]

Intravenous injection allows for direct systemic administration and 100% bioavailability.

Materials:

  • Sterile this compound solution (ensure it is suitable for intravenous administration)

  • Sterile syringe (e.g., 1 mL insulin (B600854) syringe) with a 27-30 gauge needle[10]

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol and sterile gauze

Procedure:

  • Animal Preparation: Place the mouse in a restrainer. To promote vasodilation and improve vein visibility, warm the tail using a heat lamp or warming pad for a few minutes.[11]

  • Dosage Calculation: Calculate the required volume. For a bolus IV injection in a mouse, the maximum volume is typically 5 mL/kg.[10]

  • Vein Identification: Identify one of the lateral tail veins.

  • Injection:

    • Clean the tail with 70% ethanol.

    • Insert the needle, bevel up, into the vein at a shallow angle.[12]

    • A successful insertion may be indicated by a flash of blood in the needle hub.

    • Slowly inject the solution. Resistance or the formation of a subcutaneous bleb indicates an unsuccessful attempt.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[11]

    • Monitor the mouse for any adverse reactions before returning it to its cage.

This protocol outlines the establishment of a tumor xenograft and subsequent treatment with this compound to evaluate its anti-tumor efficacy.

Xenograft_Workflow CellCulture Tumor Cell Culture Harvest Harvest & Count Cells CellCulture->Harvest Injection Subcutaneous Injection Harvest->Injection TumorGrowth Tumor Growth Monitoring Injection->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment (Vehicle vs. This compound) Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Measurement->Treatment Repeated Dosing Endpoint Endpoint Analysis (e.g., PK/PD) Measurement->Endpoint

References

Application Notes and Protocols for Preclinical Evaluation of Segigratinib

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical trials for Segigratinib (also known as 3D185), a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R).

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor targeting FGFR types 1, 2, and 3, as well as CSF-1R.[1][2][3] Dysregulation of the FGFR signaling pathway, through gene amplification, mutations, or fusions, is a known oncogenic driver in various solid tumors, promoting cell proliferation, survival, and angiogenesis.[4][5][6] Additionally, CSF-1R is crucial for the survival and differentiation of tumor-associated macrophages (TAMs), which often create an immunosuppressive tumor microenvironment.[1][7] By dually targeting both the tumor cells via FGFR inhibition and the immunosuppressive microenvironment via CSF-1R inhibition, this compound presents a promising therapeutic strategy to elicit a synergistic anti-tumor response.[1]

These protocols outline key in vitro and in vivo assays to characterize the efficacy and mechanism of action of this compound in relevant preclinical cancer models.

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the inhibitory activity of this compound against its target kinases and its anti-proliferative effects in cancer cell lines characterized by FGFR alterations or CSF-1R dependency.

Table 1: In Vitro Kinase Inhibitory Activity of this compound. [2]

Kinase TargetIC₅₀ (nM)
FGFR10.5
FGFR21.3
FGFR33.6
CSF-1R3.8

Table 2: In Vitro Anti-proliferative Activity of this compound in Selected Cancer Cell Lines. [1]

Cell LineCancer TypeKey Genetic AlterationIC₅₀ (nM)
NCI-H1581Non-Small Cell Lung CancerFGFR1 Amplification12.3
SNU-16Gastric CancerFGFR2 Amplification3.5
MFM-223Breast CancerFGFR2 Amplification13.9
RT-112Bladder CancerFGFR3 Fusion11.2
AN3-CAEndometrial CancerFGFR2 Mutation25.1
GDM-1Myeloid LeukemiaCSF-1R Dependent3.7

Table 3: Recommended Human Cancer Cell Lines for Preclinical this compound Evaluation.

Cell LineCancer TypeFGFR AlterationReference
FGFR1 Amplification
NCI-H1581Non-Small Cell Lung Cancer (Squamous)Amplification[1][8]
DMS114Small Cell Lung CancerAmplification[8]
HCC-95Non-Small Cell Lung Cancer (Squamous)Amplification[9]
FGFR2 Amplification
SNU-16Gastric CancerAmplification[1][10][11][12]
KATO-IIIGastric CancerAmplification[10][11][12][13]
NCI-H716Colorectal CancerAmplification[13]
FGFR3 Alterations
RT-112Bladder CancerFGFR3-TACC3 Fusion[14][15]
SW780Bladder CancerFGFR3-TACC3 Fusion[14][15]
JIMT-1Breast CancerFGFR3-TACC3 Fusion[16]
AN3-CAEndometrial CancerFGFR2 N550K Mutation[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway of this compound and the general workflows for the described in vitro and in vivo experiments.

Segigratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF FGFR FGFR FGF->FGFR CSF1 CSF-1 CSFR CSF-1R CSF1->CSFR RAS RAS FGFR->RAS p-FGFR PI3K PI3K FGFR->PI3K CSFR->PI3K This compound This compound This compound->FGFR Inhibits This compound->CSFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT (p-AKT) PI3K->AKT AKT->Proliferation

Caption: this compound dual-inhibition signaling pathway.

In_Vitro_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Select Cancer Cell Lines (e.g., NCI-H1581, SNU-16) culture Cell Culture and Seeding (96-well or 6-well plates) start->culture treat Treat with this compound (Dose-response, 24-72h) culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot Analysis treat->western ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Quantify Protein Phosphorylation (p-FGFR, p-ERK, p-AKT) western->protein_quant

Caption: General workflow for in vitro preclinical evaluation.

In_Vivo_Workflow cluster_endpoint Endpoint Analyses start Select Xenograft Model (e.g., NCI-H1581 in nude mice) implant Subcutaneous Implantation of Cancer Cells start->implant tumor_growth Monitor Tumor Growth (to ~150-200 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Oral Administration of This compound or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint Analysis monitor->endpoint tumor_excise Tumor Excision and Weight endpoint->tumor_excise ihc Immunohistochemistry (Ki-67, CD31) endpoint->ihc wb_exvivo Western Blot (p-ERK) endpoint->wb_exvivo

Caption: General workflow for in vivo xenograft studies.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Selected cancer cell lines (e.g., NCI-H1581, SNU-16)

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with this compound at relevant concentrations (e.g., 1x and 5x the IC₅₀) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, detach with trypsin, and neutralize. Combine all cells from each well.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of FGFR Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation of FGFR and its downstream effectors, ERK and AKT.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membranes and transfer system

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-FGFR (Tyr653/654), anti-total FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve overnight if necessary. Treat with this compound for a short period (e.g., 2-6 hours). Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17] Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal. Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., female athymic nude or SCID mice, 6-8 weeks old)

  • FGFR-dependent cancer cell line (e.g., NCI-H1581)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers, scales, and animal monitoring equipment

Procedure:

  • Cell Implantation: Subcutaneously inject approximately 5-10 x 10⁶ NCI-H1581 cells, typically resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., 12.5, 25, 50 mg/kg) or vehicle control daily via oral gavage.[1][18]

  • Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint Analysis: After a predetermined treatment period (e.g., 21-28 days) or when tumors in the control group reach a maximum allowed size, euthanize the mice. Excise, weigh, and photograph the tumors.

  • Pharmacodynamic Analysis: For pharmacodynamic studies, a separate cohort of tumor-bearing mice can be treated with a single dose of this compound. Tumors are then harvested at different time points (e.g., 2, 6, 24 hours) post-dose for Western blot analysis of p-ERK to confirm target engagement in vivo.[1][18]

  • Immunohistochemistry (IHC): Tumor tissues can be fixed in formalin and embedded in paraffin (B1166041) for IHC analysis of proliferation markers (e.g., Ki-67) and angiogenesis markers (e.g., CD31).[18]

References

Application Notes and Protocols for Solubilizing Segigratinib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segigratinib, also known as 3D185, is a potent tyrosine kinase inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Its antineoplastic properties make it a compound of significant interest in cancer research and drug development. Proper solubilization and handling of this compound are critical for obtaining accurate and reproducible results in in vitro and cell culture-based assays. This document provides detailed protocols for the solubilization of this compound and its application in cell culture experiments, along with an overview of its targeted signaling pathways.

Physicochemical Properties and Solubility

This compound is a synthetic organic molecule with the chemical formula C₂₇H₂₈Cl₂N₆O₃ and a molecular weight of 555.46 g/mol .[3] For research purposes, it is typically supplied as a powder and should be stored at 0-4°C for short-term use and -20°C for long-term storage.[3]

Solubility Data
SolventRecommended for Stock SolutionGeneral Solubility Profile
DMSO (Dimethyl Sulfoxide) Yes Generally high solubility
Ethanol Possible, but may be lower than DMSOModerate to low solubility
Water NoInsoluble or very poorly soluble
PBS (Phosphate-Buffered Saline) NoInsoluble or very poorly soluble

Note: The solubility of this compound in organic solvents can be enhanced by gentle warming and vortexing.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 555.46 g/mol x 1000 mg/g = 5.55 mg

  • Weighing this compound:

    • Carefully weigh out 5.55 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Solubilization:

    • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.

    • If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible to minimize solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally well-tolerated by most cell lines, though this should be empirically determined for your specific cell type.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions (if necessary):

    • Perform serial dilutions of the stock solution in sterile DMSO to create intermediate concentrations if a wide range of final concentrations is required.

  • Dilution into Cell Culture Medium:

    • Directly add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration.

    • For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM (from a 10 mM stock), add 1 µL of the stock solution to 999 µL of medium. This results in a final DMSO concentration of 0.1%.

    • Mix thoroughly by gentle pipetting or inverting the tube.

  • Application to Cells:

    • Add the prepared working solution to your cell cultures as per your experimental design.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow for this compound Solubilization and Application

G Workflow for this compound in Cell Culture cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Cell Culture Application weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex & Gentle Warming add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Cellular Response treat->analyze control Include Vehicle Control control->analyze

Caption: A flowchart illustrating the key steps for preparing and using this compound in cell culture experiments.

This compound-Targeted Signaling Pathways

This compound inhibits the tyrosine kinase activity of both FGFR and CSF1R. The diagram below provides a simplified overview of these signaling pathways and the point of inhibition by this compound.

G This compound-Targeted Signaling Pathways cluster_fgfr FGFR Pathway cluster_csf1r CSF1R Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Cellular_Response ↓ Proliferation ↓ Survival ↓ Angiogenesis RAS_RAF_MEK_ERK->Cellular_Response PI3K_AKT->Cellular_Response CSF1 CSF-1 Ligand CSF1R CSF1R CSF1->CSF1R MACROPHAGE Macrophage Survival & Proliferation CSF1R->MACROPHAGE MACROPHAGE->Cellular_Response This compound This compound This compound->FGFR This compound->CSF1R

Caption: A simplified diagram of the FGFR and CSF1R signaling pathways inhibited by this compound.

References

Application Notes and Protocols for Immunohistochemical Target Validation of Segigratinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segigratinib (also known as 3D185 or Ratangratinib) is a potent, orally bioavailable small molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers. CSF1R is crucial for the regulation of tumor-associated macrophages (TAMs), which can contribute to an immunosuppressive tumor microenvironment.[1] By dual-targeting of FGFR and CSF1R, this compound presents a promising anti-neoplastic strategy.

Immunohistochemistry (IHC) is a powerful and widely used technique for visualizing the expression and localization of specific proteins within the cellular and tissue context. In the development of targeted therapies like this compound, IHC plays a critical role in:

  • Target Validation: Confirming the expression of FGFR1, FGFR2, FGFR3, and CSF1R in patient-derived tissues or preclinical models.

  • Patient Selection: Identifying patient populations most likely to respond to this compound based on target expression levels.

  • Pharmacodynamic (PD) Assessment: Evaluating the in-vivo effect of this compound on its targets, for instance, by assessing the inhibition of downstream signaling pathways.

These application notes provide detailed protocols for the immunohistochemical detection of this compound's primary targets, offering a framework for researchers to validate its mechanism of action and explore its therapeutic potential.

Data Presentation

The inhibitory activity of this compound against its target kinases is summarized in the table below. This data is crucial for understanding the potency of the compound and for designing appropriate in vitro and in vivo experiments.

TargetIC50 (nM)Compound
FGFR10.5This compound (3D185)
FGFR21.3This compound (3D185)
FGFR33.6This compound (3D185)
CSF1R3.8This compound (3D185)

Data sourced from MedChemExpress.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of FGFRs and CSF1R, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and immune evasion.

Segigratinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR1/2/3 FGF->FGFR Binds CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Binds RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates CSF1R->PI3K_AKT Activates STAT STAT Pathway CSF1R->STAT Activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation ImmuneSuppression Immune Suppression STAT->ImmuneSuppression This compound This compound This compound->FGFR Inhibits This compound->CSF1R Inhibits

This compound's mechanism of action.

Experimental Protocols

The following section provides a representative immunohistochemistry protocol for the detection of FGFR1, FGFR2, FGFR3, and CSF1R in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: This is a general protocol and may require optimization for specific antibodies and tissue types.

Experimental Workflow

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-FGFR1/2/3 or anti-CSF1R) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting analysis Microscopic Analysis & Scoring dehydration_mounting->analysis

A typical workflow for immunohistochemistry.
Reagents and Materials

  • FFPE tissue sections (4-5 µm thick) on positively charged slides

  • Xylene or a safe alternative

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% normal goat serum in TBS-T)

  • Primary antibodies (see table below)

  • Polymer-based HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Recommended Primary Antibodies
TargetHostClonalityRecommended DilutionSupplier (Example)Catalog # (Example)
FGFR1RabbitMonoclonal1:100 - 1:500Abcamab10646
FGFR2RabbitPolyclonal1:50 - 1:200Novatein BiosciencesA97538
FGFR3RabbitPolyclonal1:500 - 1:1000Proteintech55358-1-AP
CSF1RRabbitMonoclonal1:100 - 1:250Abcamab254357

Note: It is crucial to validate the chosen antibody for specificity and performance in your specific application and tissue type.

Detailed Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat the antigen retrieval buffer to 95-100°C.

    • Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with wash buffer.

  • Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer.

    • Apply blocking buffer and incubate for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in antibody diluent.

    • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with wash buffer (3 x 5 minutes).

    • Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Rinse with wash buffer (3 x 5 minutes).

  • Chromogenic Detection:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the slides and incubate until the desired brown color develops (typically 1-10 minutes).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Data Analysis and Interpretation

A semi-quantitative H-score is a common method for evaluating IHC staining, taking into account both the intensity and the percentage of positive cells.

H-Score Calculation

The H-score is calculated using the following formula:

H-score = [1 x (% of cells with weak staining)] + [2 x (% of cells with moderate staining)] + [3 x (% of cells with strong staining)]

The final score ranges from 0 to 300.

Interpretation
  • Staining Intensity: Scored as 0 (no staining), 1+ (weak), 2+ (moderate), or 3+ (strong).

  • Percentage of Positive Cells: The percentage of tumor cells showing any specific staining.

  • Localization: Note the subcellular localization of the staining (e.g., membrane, cytoplasm, nucleus). For FGFRs, membranous and/or cytoplasmic staining is typically expected. For CSF1R, membranous and cytoplasmic staining is also common.

A pre-defined cut-off for positivity (e.g., an H-score ≥ 50) should be established based on validation studies with appropriate positive and negative controls.

Logical Framework for Target Validation

Target_Validation_Logic hypothesis Hypothesis: Tumor growth is driven by FGFR and/or CSF1R signaling preclinical_models Select Preclinical Models (Cell lines, Xenografts, PDX) hypothesis->preclinical_models ihc_protocol Develop and Validate IHC Protocols for FGFR1/2/3 & CSF1R preclinical_models->ihc_protocol segigratinib_treatment Treat Models with this compound preclinical_models->segigratinib_treatment baseline_expression Assess Baseline Target Expression (H-score) ihc_protocol->baseline_expression efficacy_studies Correlate Target Expression with Anti-tumor Efficacy baseline_expression->efficacy_studies pharmacodynamic_ihc Pharmacodynamic IHC: Assess target modulation (e.g., p-FGFR, p-ERK) segigratinib_treatment->pharmacodynamic_ihc pharmacodynamic_ihc->efficacy_studies clinical_translation Informed Clinical Trial Design: Patient selection biomarker efficacy_studies->clinical_translation

Logical workflow for this compound target validation.

Conclusion

Immunohistochemistry is an indispensable tool for the preclinical and clinical development of targeted therapies like this compound. The protocols and guidelines presented here provide a robust framework for researchers to validate the expression and modulation of this compound's targets—FGFR1, FGFR2, FGFR3, and CSF1R. Rigorous and standardized IHC assays are essential for understanding the mechanism of action, identifying responsive patient populations, and ultimately advancing the clinical development of this promising anti-cancer agent.

References

Troubleshooting & Optimization

Optimizing Segigratinib Dosage for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of segigratinib for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] It functions as a tyrosine kinase inhibitor, blocking the downstream signaling pathways that are crucial for cell proliferation, survival, and migration in cancer cells where these receptors are overexpressed or mutated.[1][3]

Q2: What are the primary molecular targets of this compound?

The primary targets of this compound are FGFR1, FGFR2, FGFR3, and CSF1R.[4] It exhibits high affinity for these receptors, leading to the inhibition of their kinase activity at nanomolar concentrations.

Q3: How should I prepare my stock solution of this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[5] For example, a 10 mM stock solution can be prepared and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[6]

Q4: What is a typical starting concentration range for this compound in cell-based assays?

Based on its IC50 values, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observed efficacy - Sub-optimal drug concentration: The concentration of this compound may be too low to effectively inhibit the target receptors in your specific cell line. - Cell line insensitivity: The chosen cell line may not be dependent on FGFR or CSF1R signaling for survival and proliferation. - Drug degradation: Improper storage or handling of this compound may have led to its degradation.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your cell line. - Verify the expression and activation status of FGFRs and CSF1R in your cell line using techniques like Western blotting or qPCR. Consider using cell lines with known FGFR mutations or amplifications. - Ensure proper storage of this compound stock solutions at -20°C or -80°C in tightly sealed, light-protected aliquots. Avoid repeated freeze-thaw cycles.
High cell death even at low concentrations - Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to non-specific toxicity.[7] - Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.- To assess potential off-target effects, consider performing a kinome scan to profile this compound against a broad panel of kinases.[2][8] - Ensure the final DMSO concentration in your experiments does not exceed 0.1%. Perform a vehicle control experiment with the same DMSO concentration to rule out solvent-induced toxicity.
Inconsistent results between experiments - Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses to drug treatment. - Inaccurate drug concentration: Errors in serial dilutions can lead to variability in the final treatment concentrations.- Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. Standardize serum concentrations in your media. - Prepare fresh serial dilutions for each experiment from a validated stock solution. Use calibrated pipettes to ensure accuracy.
Precipitation of this compound in culture medium - Poor solubility: this compound may have limited solubility in aqueous culture media, especially at higher concentrations.- Prepare the final working solution by diluting the DMSO stock in pre-warmed culture medium and vortexing thoroughly. Avoid preparing highly concentrated working solutions. - If precipitation persists, consider using a formulation with a solubilizing agent, though this should be carefully validated for its effects on the cells.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets.

Target IC50 (nM)
FGFR10.5
FGFR21.3
FGFR33.6
CSF-1R3.8
(Data sourced from TargetMol)[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be ≤ 0.1%. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-FGFR/CSF1R Inhibition

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of its target receptors.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-phospho-CSF1R, anti-total-CSF1R, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Visualizations

Segigratinib_Signaling_Pathway cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds CSF1 CSF1 Ligand CSF1R CSF1R CSF1->CSF1R Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Activates CSF1R->Downstream Activates This compound This compound This compound->FGFR This compound->CSF1R Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

Caption: this compound inhibits FGFR and CSF1R signaling pathways.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_drug Prepare this compound Serial Dilutions seed_cells->prepare_drug treat_cells Treat Cells with this compound prepare_drug->treat_cells incubate Incubate for 48-72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Unexpected Experimental Result check_concentration Is Drug Concentration Optimal? start->check_concentration No/Low Effect check_off_target Potential Off-Target Effects? start->check_off_target High Toxicity check_cell_line Is Cell Line Sensitive? check_concentration->check_cell_line Yes dose_response Action: Perform Dose-Response Curve check_concentration->dose_response No validate_targets Action: Validate Target Expression check_cell_line->validate_targets No review_protocol Action: Review Protocol for Consistency check_cell_line->review_protocol Yes kinome_scan Action: Consider Kinome Scan check_off_target->kinome_scan Yes check_off_target->review_protocol No

Caption: A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: Enhancing Segigratinib Bioavailability in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the oral bioavailability of Segigratinib in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which are a family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target.[3] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of FGFR, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Q2: Why is the oral bioavailability of this compound a concern in mouse models?

While specific public data on this compound's oral bioavailability is limited, small molecule kinase inhibitors, particularly those with poor aqueous solubility, often exhibit low and variable oral bioavailability.[4] This can be attributed to factors such as poor dissolution in the gastrointestinal tract, first-pass metabolism in the gut wall and liver, and efflux by transporters like P-glycoprotein.[5][6] Inconsistent bioavailability can lead to suboptimal drug exposure at the tumor site, potentially impacting the efficacy and reproducibility of in vivo studies.

Q3: What are the common signs of poor oral bioavailability in my mouse study?

Researchers may suspect poor oral bioavailability of this compound if they observe:

  • High variability in tumor growth inhibition among mice receiving the same oral dose.

  • Lack of a clear dose-response relationship in efficacy studies.

  • Low plasma concentrations of this compound in pharmacokinetic (PK) analyses.

  • Discrepancy between in vitro potency and in vivo efficacy at comparable concentrations.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
High inter-animal variability in plasma drug levels. 1. Improper oral gavage technique: Inconsistent delivery to the stomach can lead to variability in absorption.[2][7][8] 2. Formulation instability: The drug may be precipitating out of the vehicle before or after administration. 3. Physiological differences: Variations in gastric pH, intestinal transit time, and metabolic enzyme activity among mice.1. Refine gavage technique: Ensure consistent and gentle administration into the esophagus. Use appropriate gavage needle size and lubricate the tip.[8] 2. Optimize formulation: Use a well-characterized and stable vehicle. Consider sonication or vortexing immediately before dosing to ensure a homogenous suspension. 3. Increase sample size: A larger cohort of mice can help to statistically mitigate the effects of individual physiological variability.
Low overall plasma exposure (Low Cmax and AUC). 1. Poor aqueous solubility: this compound may have low solubility, limiting its dissolution in gastrointestinal fluids.[9] 2. Rapid first-pass metabolism: Significant metabolism in the intestine and/or liver before reaching systemic circulation. 3. P-glycoprotein (P-gp) efflux: The compound may be actively transported out of intestinal cells back into the lumen.1. Improve formulation:     a. Particle size reduction: Micronization or nanosizing can increase the surface area for dissolution.[10]     b. Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[11][12]     c. Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve dissolution. 2. Co-administration with inhibitors: Consider co-dosing with a P-gp inhibitor (e.g., verapamil) or a broad-spectrum cytochrome P450 inhibitor (e.g., ketoconazole) in pilot studies to assess the impact of these pathways. Note: This should be done with careful consideration of potential toxicities and is primarily for mechanistic understanding.
No detectable drug in plasma. 1. Analytical method sensitivity: The limit of quantification (LOQ) of the bioanalytical method may be too high. 2. Extremely poor absorption and/or rapid elimination. 1. Optimize LC-MS/MS method: Improve the sensitivity of the assay by optimizing sample extraction, chromatography, and mass spectrometry parameters. 2. Increase the administered dose: A higher dose may result in detectable plasma concentrations. However, be mindful of potential solubility limitations and toxicity. 3. Consider an alternative route of administration: Intravenous (IV) or intraperitoneal (IP) administration can be used as a positive control to confirm systemic exposure and efficacy.

Quantitative Data Summary

Since specific pharmacokinetic data for this compound in mouse models is not publicly available, the following table presents representative data for a structurally similar oral FGFR2/3 dual inhibitor (Compound 19) to provide a frame of reference for expected plasma concentrations.

Table 1: Representative Plasma Concentration of a Structurally Similar FGFR Inhibitor in Mice

CompoundDose (mg/kg)Route of AdministrationTime Post-Dose (h)Plasma Concentration (nM)Approximate Plasma Concentration (ng/mL)*Reference
FGFR2/3 Inhibitor (Compound 19)30Oral Gavage2760~425

*Approximate ng/mL value is estimated assuming a molecular weight similar to this compound (~560 g/mol ). This is for illustrative purposes only.

Experimental Protocols

Formulation Preparation for Oral Gavage

A common vehicle for administering poorly soluble compounds to mice is a suspension in a mixture of DMSO, PEG300, and water.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Sterile water for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Weigh the required amount of this compound powder.

  • In a sterile microcentrifuge tube, dissolve the this compound in DMSO to create a stock solution. Gentle warming and vortexing may be required.

  • In a separate tube, prepare the final vehicle by mixing PEG300 and sterile water. A common ratio is 10% DMSO, 40% PEG300, and 50% water.

  • Slowly add the this compound-DMSO stock solution to the PEG300/water mixture while continuously vortexing to form a homogenous suspension.

  • It is recommended to prepare the dosing solution fresh on the day of the experiment. Keep the suspension on a rocker or vortex briefly before each administration to ensure uniformity.

Oral Gavage Administration in Mice

This procedure should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Mouse restraint device

  • Appropriately sized ball-tipped gavage needle (e.g., 20-gauge, 1.5-inch for an adult mouse)

  • Syringe with the prepared this compound formulation

Procedure:

  • Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 mL/kg).

  • Firmly restrain the mouse by scruffing the skin on its back and neck to immobilize the head.

  • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth.

  • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth. The mouse should swallow the needle as it is gently advanced.

  • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Once the needle is at the predetermined depth, slowly administer the formulation.

  • Gently remove the needle in a single, smooth motion.

  • Monitor the mouse for any signs of distress for at least 15-30 minutes post-administration.

Blood Collection for Pharmacokinetic Analysis

Several methods can be used for serial blood sampling in mice. The submandibular vein bleed is a common and relatively low-stress method.

Materials:

  • Mouse restraint

  • Lancets (e.g., 4mm or 5mm)

  • Microcentrifuge tubes pre-coated with an anticoagulant (e.g., EDTA)

  • Gauze

Procedure:

  • Restrain the mouse securely.

  • Puncture the submandibular vein with a lancet.

  • Collect the blood droplets into the anticoagulant-coated tube.

  • Apply gentle pressure with gauze to the puncture site to stop the bleeding.

  • Process the blood by centrifuging to separate plasma, and store the plasma at -80°C until analysis.

LC-MS/MS Analysis of this compound in Plasma

This is a generalized protocol. Specific parameters will need to be optimized for this compound.

Objective: To quantify the concentration of this compound in mouse plasma.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min).

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for small molecule inhibitors.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard will need to be determined by direct infusion.

  • Quantification:

    • A calibration curve is generated by spiking known concentrations of this compound into blank mouse plasma and processing these standards alongside the study samples.

    • The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates STAT STAT FGFR->STAT Activates HSPG HSPG HSPG->FGFR Co-receptor This compound This compound This compound->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Caption: FGFR Signaling Pathway and Mechanism of this compound Inhibition.

Experimental_Workflow Formulation 1. Formulation Preparation Dosing 2. Oral Gavage in Mice Formulation->Dosing Sampling 3. Serial Blood Sampling Dosing->Sampling Processing 4. Plasma Processing Sampling->Processing Analysis 5. LC-MS/MS Analysis Processing->Analysis PK_Analysis 6. Pharmacokinetic Data Analysis Analysis->PK_Analysis

Caption: Experimental Workflow for a Mouse Pharmacokinetic Study.

Troubleshooting_Logic Start Low Bioavailability Suspected Check_Formulation Is the formulation optimized? Start->Check_Formulation Check_Technique Is the gavage technique consistent? Check_Formulation->Check_Technique Yes Optimize_Formulation Optimize Formulation: - Particle Size Reduction - Lipid-Based System Check_Formulation->Optimize_Formulation No Check_Analysis Is the analytical method sensitive? Check_Technique->Check_Analysis Yes Refine_Technique Refine Gavage Technique Check_Technique->Refine_Technique No Improve_Analysis Improve LC-MS/MS Sensitivity Check_Analysis->Improve_Analysis No Re_Evaluate Re-evaluate in vivo Check_Analysis->Re_Evaluate Yes Optimize_Formulation->Re_Evaluate Refine_Technique->Re_Evaluate Improve_Analysis->Re_Evaluate

Caption: Logical Flowchart for Troubleshooting Poor Bioavailability.

References

Navigating Segigratinib Studies: A Technical Support Guide to Ensuring Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential inconsistencies in experimental results during the study of Segigratinib (also known as 3D185). This compound is a potent, orally bioavailable inhibitor of Fibroblast Growth Factor Receptor (FGFR) types 1, 2, and 3, as well as Colony-Stimulating Factor 1 Receptor (CSF1R), with potential antineoplastic and immunomodulatory activities.[1] While robust preclinical data supports its therapeutic potential, variability in experimental setups can lead to divergent outcomes. This guide offers troubleshooting advice and detailed protocols to foster reproducibility and clarity in this compound research.

Frequently Asked Questions (FAQs)

Q1: We are observing variable IC50 values for this compound in our in vitro cell proliferation assays. What are the potential causes?

A1: Inconsistent IC50 values in cell-based assays can arise from several factors:

  • Cell Line Authenticity and Stability: Ensure cell lines are obtained from a reputable source and regularly authenticated. Genetic drift can occur with continuous passaging, altering the expression and mutation status of FGFRs. It is recommended to use cells within a defined passage number range for all experiments.

  • Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may activate pathways downstream of FGFR, potentially masking the inhibitory effect of this compound. It is advisable to test and pre-qualify a large batch of FBS for consistency.

  • Assay Conditions: Factors such as cell seeding density, incubation time, and the specific proliferation assay used (e.g., MTT, CellTiter-Glo®) can all influence the outcome. Ensure these parameters are standardized across all experiments.

  • Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[2] Precipitation of the compound can lead to a lower effective concentration. Visually inspect for precipitation and consider using a different solvent or adjusting the final concentration if solubility is a concern.[1]

Q2: Our in vivo xenograft studies with this compound are showing inconsistent tumor growth inhibition. What should we investigate?

A2: Variability in in vivo studies is a common challenge. Key areas to troubleshoot include:

  • Tumor Model Heterogeneity: The genetic and phenotypic heterogeneity of patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) can lead to variable responses. Ensure that the tumor models used have well-characterized FGFR alterations.

  • Drug Formulation and Administration: Inconsistent preparation of the dosing solution or inaccuracies in administration can lead to variable drug exposure. Establish and adhere to a strict protocol for formulation and dosing.

  • Pharmacokinetic Variability: The absorption and metabolism of orally administered drugs can vary between individual animals.[2][3] While full pharmacokinetic analysis may not be feasible for all studies, monitoring for signs of toxicity or variable weight loss can provide indirect clues to exposure differences.

  • Tumor Microenvironment: The dual inhibition of FGFR and CSF1R by this compound suggests that the tumor microenvironment, particularly the presence of tumor-associated macrophages (TAMs), may play a crucial role in its efficacy.[1][4][5] Variability in the immune cell composition of the tumor microenvironment across different animals could contribute to inconsistent results.

Q3: We are seeing unexpected off-target effects in our cellular assays. How can we confirm if these are specific to this compound?

A3: Distinguishing on-target from off-target effects is critical. Consider the following approaches:

  • Use of Structurally Unrelated FGFR Inhibitors: Comparing the cellular phenotype induced by this compound with that of other well-characterized FGFR inhibitors can help determine if the observed effect is a class effect of FGFR inhibition or specific to this compound's chemical scaffold.

  • Rescue Experiments: In a cell line dependent on an FGFR fusion for survival, expressing a drug-resistant mutant of the FGFR should rescue the on-target effects of this compound but not the off-target effects.

  • Kinome Profiling: A comprehensive kinome scan can identify other kinases that this compound may be inhibiting at the concentrations used in your experiments, providing a broader view of its selectivity.

Troubleshooting Guides

Issue 1: Inconsistent Phosphorylation Status of Downstream Targets

If you are observing variability in the phosphorylation of proteins downstream of FGFR, such as ERK or AKT, in your Western blot experiments, consider the following troubleshooting steps:

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Ligand Stimulation Standardize the concentration and duration of FGF ligand stimulation (if used). Ensure consistent timing between stimulation and cell lysis.More uniform activation of the FGFR pathway in control samples, leading to a clearer assessment of this compound's inhibitory effect.
Ineffective Phosphatase Inhibition Ensure that lysis buffers contain fresh and effective concentrations of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).Preservation of the phosphorylation state of proteins during sample preparation, resulting in more reliable Western blot data.
Variability in Protein Loading Accurately quantify total protein concentration in each lysate and ensure equal loading amounts. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data.Consistent band intensities for loading controls, allowing for accurate comparison of target protein phosphorylation levels across different samples.
Issue 2: Discrepancies Between In Vitro Potency and In Vivo Efficacy

A common challenge in drug development is the disconnect between a compound's activity in a controlled in vitro environment and its efficacy in a complex in vivo system.

Possible Cause Troubleshooting Step Expected Outcome
Poor Pharmacokinetic Properties Conduct pharmacokinetic studies to determine the bioavailability, half-life, and exposure of this compound in the animal model being used.A clearer understanding of the drug's concentration at the tumor site over time, which can help correlate exposure with efficacy.
Activation of Resistance Pathways Analyze post-treatment tumor samples for the emergence of resistance mutations in the FGFR kinase domain or the activation of bypass signaling pathways (e.g., EGFR, MET).Identification of potential mechanisms of resistance that could explain the lack of in vivo efficacy despite in vitro potency.
Tumor Microenvironment Influence Characterize the immune cell infiltrate and stromal components of the tumor microenvironment. Consider using immunocompetent animal models to better assess the impact of CSF1R inhibition.A more complete picture of how the tumor microenvironment may be influencing the response to this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against its primary targets.

Target Kinase IC50 (nM)
FGFR10.5
FGFR21.3
FGFR33.6
CSF-1R3.8
FGFR451.4
KDR (VEGFR2)>1000
Data from Peng et al., J Exp Clin Cancer Res, 2019.[4][5]

Experimental Protocols

Western Blot Analysis of FGFR Pathway Inhibition

This protocol describes a general method for assessing the inhibition of FGFR signaling by this compound in cultured cells.

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Serum-starve the cells for 4-6 hours before treating with various concentrations of this compound for the desired duration. If applicable, stimulate with an appropriate FGF ligand for a short period (e.g., 15 minutes) before cell lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated FGFR, total FGFR, phosphorylated ERK, total ERK, and a loading control.

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.

Visualizations

Segigratinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Proliferation FGFR->PI3K_AKT STAT STAT Pathway CSF1R->STAT This compound This compound This compound->FGFR Inhibits This compound->CSF1R Inhibits Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Macrophage_Survival Macrophage Survival & Differentiation STAT->Macrophage_Survival Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture Cell Line Selection & Culture Treatment This compound Treatment Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay Western_Blot Western Blot (pFGFR, pERK) Treatment->Western_Blot Xenograft Tumor Model Establishment Dosing This compound Administration Xenograft->Dosing Tumor_Measurement Tumor Growth Monitoring Dosing->Tumor_Measurement PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD_Analysis Troubleshooting_Logic cluster_solutions Potential Solutions start Inconsistent Results? check_reagents Check Reagent Quality & Stability? start->check_reagents Yes check_protocol Review Experimental Protocol? check_reagents->check_protocol No solution1 Use Fresh Reagents & Standardize Protocols check_reagents->solution1 Yes check_cell_line Verify Cell Line Authenticity? check_protocol->check_cell_line No check_protocol->solution1 Yes solution2 Perform Cell Line Authentication check_cell_line->solution2 Yes solution3 Consult Literature for Similar Issues check_cell_line->solution3 No

References

Technical Support Center: Segigratinib Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling Segigratinib in experimental settings to prevent its degradation and ensure the reliability of your results. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, also known as 3D185, is a potent tyrosine kinase inhibitor. It primarily targets Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Additionally, it has inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] These receptors are crucial in various cellular processes, and their dysregulation is implicated in several cancers.

Q2: What are the general recommendations for storing solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), the compound should be kept at -20°C.[3]

Q3: How should I prepare and store this compound stock solutions?

It is advisable to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation, the stock solution should be aliquoted into single-use volumes. These aliquots should be stored at -20°C for short-term (months) or -80°C for long-term storage.[3][4]

Q4: Can I store this compound solutions in aqueous buffers?

It is not recommended to store this compound in aqueous buffers for extended periods. Small molecule inhibitors are often less stable in aqueous solutions and can be susceptible to hydrolysis.[4] Prepare fresh dilutions in your experimental aqueous buffer from the frozen organic stock solution immediately before each experiment.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses specific issues you may encounter during your experiments that could indicate this compound degradation.

Issue 1: Inconsistent or lower-than-expected activity of this compound in assays.

Potential Cause Troubleshooting/Prevention Strategy
Degradation of stock solution - Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your DMSO stock solution. - Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Degradation in aqueous experimental buffer - Prepare working solutions in aqueous buffer immediately before use. - Minimize the time the compound spends in aqueous solution, especially at elevated temperatures (e.g., 37°C in an incubator).
Precipitation upon dilution - When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer and mix immediately and thoroughly. - Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to maintain solubility.
Photodegradation - Protect stock solutions and experimental setups from direct light exposure by using amber vials and covering plates with foil.

Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) of the experimental sample.

Potential Cause Troubleshooting/Prevention Strategy
Hydrolysis - Avoid prolonged exposure to aqueous environments, especially at non-neutral pH. This compound may be incompatible with strong acids and alkalis.
Oxidation - Use freshly prepared, high-quality solvents. - Consider degassing aqueous buffers to remove dissolved oxygen, especially for long-term experiments.
Photodegradation - Conduct experiments under low-light conditions or with light-protective coverings.

Experimental Protocols

While specific degradation studies for this compound are not publicly available, the following are generalized protocols for assessing the stability of small molecule inhibitors.

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials (amber glass or polypropylene). Store immediately at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Perform a serial dilution of the DMSO stock in the desired aqueous experimental buffer to achieve the final working concentration. Ensure rapid and thorough mixing at each dilution step.

  • Immediate Use: Use the freshly prepared working solution in your experiment without delay.

Visualizing Potential Degradation and Experimental Workflow

Diagram 1: Potential Degradation Pathways for Small Molecule Inhibitors

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Aqueous Buffer (pH extremes) Oxidation Oxidation This compound->Oxidation Oxygen (Air exposure) Photodegradation Photodegradation This compound->Photodegradation Light Exposure Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Diagram 2: Recommended Experimental Workflow to Minimize Degradation

cluster_prep Preparation cluster_exp Experiment Solid Solid this compound (Store at -20°C) Stock DMSO Stock Solution (Aliquot & Store at -80°C) Solid->Stock Dissolve in anhydrous DMSO Working Fresh Working Solution (in Aqueous Buffer) Stock->Working Dilute immediately before use Assay Perform Assay (Protect from light) Working->Assay

Caption: Workflow to minimize this compound degradation.

References

Validation & Comparative

A Comparative Analysis of Segigratinib and Infigratinib for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at two potent FGFR inhibitors, examining their mechanisms of action, preclinical efficacy, and clinical development landscapes.

This guide provides a detailed comparative analysis of Segigratinib (3D185) and Infigratinib (BGJ398), two small molecule inhibitors targeting the fibroblast growth factor receptor (FGFR) signaling pathway, a critical mediator of cell proliferation, survival, and angiogenesis that is often dysregulated in various cancers. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of the available data to inform ongoing and future research.

Mechanism of Action and Target Profile

Both this compound and Infigratinib are potent inhibitors of FGFR tyrosine kinases. However, they exhibit distinct target profiles that may influence their therapeutic applications and potential resistance mechanisms.

Infigratinib is a selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] It has demonstrated potent activity against tumors harboring FGFR genetic alterations, particularly FGFR2 fusions, which are prevalent in intrahepatic cholangiocarcinoma.[2]

This compound is a novel inhibitor that dually targets FGFR1, FGFR2, and FGFR3, and also exhibits potent inhibition of Colony-Stimulating Factor-1 Receptor (CSF-1R).[3][4] The inhibition of CSF-1R, a key regulator of tumor-associated macrophages (TAMs), suggests that this compound may not only directly inhibit tumor cell growth but also modulate the tumor microenvironment to enhance anti-tumor immunity.[3][5][6]

Signaling Pathway

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling through pathways such as the Ras-MAPK and PI3K-Akt pathways, ultimately promoting cell proliferation, survival, and angiogenesis. Both this compound and Infigratinib act by competing with ATP for the binding site in the FGFR kinase domain, thereby blocking these downstream oncogenic signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->P1 Autophosphorylation Ras Ras P1->Ras Activation PI3K PI3K P1->PI3K Activation RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis This compound This compound This compound->FGFR ATP Competition Infigratinib Infigratinib Infigratinib->FGFR ATP Competition

Figure 1: Simplified FGFR signaling pathway and the inhibitory mechanism of this compound and Infigratinib.

Preclinical Efficacy: A Comparative Overview

Both drugs have demonstrated potent anti-tumor activity in preclinical models. The following tables summarize the available quantitative data for in vitro and in vivo studies.

In Vitro Kinase and Cell-Based Assays

The half-maximal inhibitory concentration (IC50) values from various assays highlight the potency of this compound and Infigratinib against their respective targets.

Target This compound (3D185) IC50 (nM) [3][4]Infigratinib (BGJ398) IC50 (nM) [1][2][7]
FGFR1 0.50.9
FGFR2 1.31.4
FGFR3 3.61.0
CSF-1R 3.8Not reported
FGFR4 51.460
VEGFR2 >1000180

Table 1: Comparative Biochemical/Enzymatic IC50 Values.

Cell Line FGFR Alteration This compound (3D185) IC50 (nM) Infigratinib (BGJ398) IC50 (nM) [8]
RT112FGFR3-TACC3 fusionNot reported5
RT4FGFR3 overexpressionNot reported30
SW780FGFR3 overexpressionNot reported32
JMSU1FGFR3 overexpressionNot reported15
BaF3-FGFR1FGFR1 dependentNot reported2.9
BaF3-FGFR2FGFR2 dependentNot reported2.0
BaF3-FGFR3FGFR3 dependentNot reported2.0

Table 2: Comparative Cell Proliferation IC50 Values.

In Vivo Xenograft Studies

In vivo studies in animal models have corroborated the anti-tumor activity observed in vitro.

This compound (3D185): In a subcutaneous xenograft model using the FGFR1-amplified NCI-H1581 cancer cell line, this compound potently suppressed tumor growth.[3]

  • 12.5 mg/kg: 60.4% tumor growth inhibition.

  • 25 mg/kg: 74.9% tumor growth inhibition.

  • 50 mg/kg: 96.4% tumor growth inhibition.

Infigratinib (BGJ398): Infigratinib has demonstrated efficacy in various patient-derived xenograft (PDX) models of cancers with FGFR fusions, including cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma, leading to a reduction in tumor volume.[9] In an orthotopic xenograft bladder cancer model (RT112), oral administration of Infigratinib for 12 consecutive days resulted in:[8][10]

  • 10 mg/kg: Tumor growth inhibition.

  • 30 mg/kg: Tumor stasis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.

In Vitro Biochemical Kinase Assay (Filter-Binding Method for Infigratinib)

This assay quantifies the enzymatic activity of a purified FGFR kinase domain in the presence of the inhibitor.[3][8]

Kinase_Assay_Workflow cluster_workflow Kinase Assay Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitor Start->Prepare_Reagents Mix_Components Mix Inhibitor, Substrate (poly(EY)), and ATP with [γ-33P]ATP Prepare_Reagents->Mix_Components Initiate_Reaction Add Purified FGFR Kinase Domain Mix_Components->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Filter_Binding Transfer to Filter Plate to Capture Phosphorylated Substrate Stop_Reaction->Filter_Binding Wash Wash to Remove Unbound [γ-33P]ATP Filter_Binding->Wash Detect_Radioactivity Measure Radioactivity with Scintillation Counter Wash->Detect_Radioactivity Analyze_Data Calculate % Inhibition and Determine IC50 Detect_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a typical in vitro filter-binding kinase assay.

Protocol Details:

  • Compound Preparation: Prepare serial dilutions of the inhibitor (Infigratinib or this compound) in DMSO.

  • Reaction Mixture: In a 96-well plate, combine the inhibitor solution with a substrate mixture containing a generic peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP, including a radiolabeled ATP variant ([γ-33P]ATP).[8]

  • Enzyme Addition: Initiate the kinase reaction by adding the purified recombinant FGFR kinase domain.

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 10-20 minutes).[3]

  • Reaction Termination: Stop the reaction by adding a solution of EDTA.[8]

  • Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate, where the phosphorylated substrate will bind.

  • Washing: Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.[11][12]

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Add_Inhibitor Add Serial Dilutions of Inhibitor Seed_Cells->Add_Inhibitor Incubate Incubate for a Defined Period (e.g., 72 hours) Add_Inhibitor->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Incubate_Reagent Incubate for Reagent Reaction Add_Reagent->Incubate_Reagent Measure_Signal Measure Absorbance or Luminescence Incubate_Reagent->Measure_Signal Analyze_Data Calculate % Viability and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

References

A Comparative Analysis of Segigratinib and Pemigatinib for FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two fibroblast growth factor receptor (FGFR) inhibitors, Segigratinib and Pemigatinib (B609903). While Pemigatinib has established clinical efficacy in certain cancers, this compound is an emerging therapeutic with a distinct mechanistic profile. This document summarizes available data to inform research and development decisions.

Mechanism of Action

Both this compound and Pemigatinib are potent inhibitors of FGFR signaling, a critical pathway in cellular proliferation, survival, and migration. However, they exhibit differences in their target profiles.

Pemigatinib is a selective inhibitor of FGFR isoforms 1, 2, and 3.[1][2] It exerts its anti-tumor activity by binding to the ATP-binding site of these receptors, which prevents their phosphorylation and subsequent activation of downstream signaling pathways.[2] Constitutive activation of FGFR signaling due to genetic alterations like fusions and rearrangements is a known driver in various cancers, including cholangiocarcinoma.[1][2]

This compound , also known as 3D185 or Ratangratinib, is a dual inhibitor targeting both FGFR types 1, 2, and 3, and the colony-stimulating factor 1 receptor (CSF1R).[3][4][5] The inhibition of FGFR1/2/3 directly targets the oncogenic driver in tumor cells.[3] Concurrently, the inhibition of CSF1R is designed to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a role in immune suppression and tumor progression.[3]

FeatureThis compound (3D185/Ratangratinib)Pemigatinib
Primary Targets FGFR1, FGFR2, FGFR3, CSF1R[3][4][5]FGFR1, FGFR2, FGFR3[1][2]
Mechanism Dual inhibitor of receptor tyrosine kinases[3]Selective inhibitor of receptor tyrosine kinases[1][2]
Therapeutic Rationale Directly targets tumor cells via FGFR inhibition and modulates the tumor microenvironment via CSF1R inhibition[3]Directly targets tumor cells with aberrant FGFR signaling[1][2]

Efficacy Data

Clinical efficacy data for Pemigatinib is well-established, particularly in cholangiocarcinoma. In contrast, clinical data for this compound is still emerging, with preclinical data showing promise.

Pemigatinib Clinical Efficacy in Cholangiocarcinoma (FIGHT-202 Trial)

The FIGHT-202 trial was a multicenter, open-label, single-arm, phase 2 study that evaluated the efficacy and safety of pemigatinib in patients with previously treated, locally advanced or metastatic cholangiocarcinoma with and without FGFR2 fusions or rearrangements.

Efficacy EndpointPatients with FGFR2 Fusions/Rearrangements (n=107)
Objective Response Rate (ORR) 35.5% (95% CI: 26.5, 45.4)
    Complete Response (CR)2.8%
    Partial Response (PR)32.7%
Median Duration of Response (DoR) 7.5 months (95% CI: 5.7, 14.5)
Median Progression-Free Survival (PFS) 6.9 months (95% CI: 6.2, 9.6)
Median Overall Survival (OS) 21.1 months (95% CI: 14.8, not estimable)

Data from the FIGHT-202 study.

This compound Efficacy Data

As of the latest available information, there is no published clinical efficacy data from completed Phase 2 or 3 trials for this compound in cholangiocarcinoma. A Phase 2 clinical trial (NCT05039892) is planned to evaluate the efficacy and safety of this compound in patients with previously treated locally advanced or metastatic cholangiocarcinoma, but it is not yet recruiting.[3]

Preclinical studies have demonstrated that this compound potently inhibits FGFR-driven tumor growth in vivo in xenograft models.

Experimental Protocols

Pemigatinib: FIGHT-202 Trial Protocol

Study Design: A multicenter, open-label, single-arm, phase 2 study.

Patient Population: Patients with locally advanced or metastatic cholangiocarcinoma who had progressed on at least one prior systemic therapy and had a known FGFR2 status.

Treatment: Pemigatinib was administered orally at a dose of 13.5 mg once daily for 14 consecutive days, followed by a 7-day off period, in 21-day cycles.

Primary Endpoint: Objective Response Rate (ORR) in patients with FGFR2 fusions or rearrangements, as determined by an independent review committee using RECIST v1.1.

Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

This compound: Representative Phase 1/2 Clinical Trial Protocol (Based on available information for 3D185)

Study Design: A Phase 1 dose-escalation and Phase 2 expansion cohort study.

Patient Population: Patients with advanced solid tumors, with the Phase 2 portion focusing on specific cancer types with FGFR alterations, such as cholangiocarcinoma.

Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound. Patients would receive escalating doses of this compound.

Phase 2 (Cohort Expansion): To evaluate the anti-tumor activity of this compound at the RP2D in specific patient cohorts with FGFR-altered tumors.

Primary Endpoints:

  • Phase 1: Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.

  • Phase 2: Objective Response Rate (ORR) per RECIST v1.1.

Secondary Endpoints:

  • Pharmacokinetics (PK) profile.

  • Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

  • Safety and tolerability.

Signaling Pathway and Experimental Workflow Diagrams

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pemigatinib Pemigatinib Pemigatinib->FGFR Inhibition This compound This compound This compound->FGFR Inhibition

Caption: FGFR signaling pathway and points of inhibition by Pemigatinib and this compound.

Dual_Inhibition_Mechanism Dual Inhibition Mechanism of this compound cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment This compound This compound FGFR FGFR This compound->FGFR Inhibits CSF1R CSF1R This compound->CSF1R Inhibits TumorGrowth Tumor Cell Proliferation & Survival FGFR->TumorGrowth Drives TAM Tumor-Associated Macrophage (TAM) CSF1R->TAM Promotes Survival & Differentiation ImmuneSuppression Immune Suppression TAM->ImmuneSuppression

Caption: The dual inhibitory mechanism of this compound on tumor cells and the tumor microenvironment.

Experimental_Workflow Generalized Phase 1/2 Clinical Trial Workflow Start Patient Screening (Advanced Solid Tumors, FGFR Alterations) Phase1 Phase 1: Dose Escalation (Determine MTD/RP2D) Start->Phase1 DLT DLT Assessment Phase1->DLT DLT->Phase1 No DLT, Escalate Dose Phase2 Phase 2: Cohort Expansion (at RP2D) DLT->Phase2 MTD/RP2D Determined Efficacy Efficacy Assessment (ORR, DoR, PFS, OS) Phase2->Efficacy Safety Safety Monitoring Phase2->Safety End Data Analysis & Reporting Efficacy->End Safety->End

Caption: A generalized workflow for a Phase 1/2 clinical trial of a targeted oncology agent.

References

Validating Segigratinib Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Segigratinib and Target Engagement Validation

This compound is a potent and selective tyrosine kinase inhibitor targeting the Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a critical therapeutic target.[4][5][6] this compound has also been shown to inhibit Colony-Stimulating Factor 1 Receptor (CSF1R), another important target in oncology.[2][7]

Confirming that a drug candidate like this compound directly interacts with its intended target within the complex cellular environment is a crucial step in drug development. This process, known as target engagement validation, provides evidence for the mechanism of action and is essential for interpreting cellular and in vivo activity.[8][9][10] This guide provides a comparative overview of key experimental methods to validate this compound's target engagement in cells, complete with detailed protocols and data presentation formats.

Core Methodologies for Validating Target Engagement

Several robust methods can be employed to confirm and quantify the interaction of this compound with its cellular targets. The primary approaches include assessing the direct binding of the compound to the target protein and measuring the inhibition of the target's downstream signaling.

Signaling Pathway of FGFR

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5][6][11] this compound exerts its effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[11]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 RAS_MAPK RAS-MAPK Pathway P1->RAS_MAPK Activation PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT Activation Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->FGFR Inhibition

FGFR Signaling Pathway and Inhibition by this compound.

Comparison of Target Engagement Validation Methods

Method Principle Key Readout Advantages Disadvantages
Western Blot for Phospho-FGFR Measures the phosphorylation state of FGFR or downstream proteins following inhibitor treatment. A decrease in phosphorylation indicates target engagement and inhibition.Change in phosphorylated protein levels.Widely accessible, provides direct evidence of kinase inhibition, can assess downstream pathway effects.Low throughput, semi-quantitative, requires specific antibodies.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[12][13]Change in the thermal stability (melting temperature) of the target protein.Label-free, measures direct binding to endogenous proteins in a cellular context.[13]Can be low throughput (Western blot-based) or require specialized equipment (MS-based).[12]
NanoBRET™ Target Engagement Assay A live-cell assay that measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[8][9][10] Compound binding displaces the tracer, leading to a decrease in BRET signal.IC50/EC50 values for compound binding, target occupancy, and residence time.[8][10]High throughput, quantitative, provides real-time binding kinetics in live cells.[14]Requires genetic modification of cells to express the fusion protein, availability of a suitable tracer.[10]

Experimental Protocols

Protocol 1: Western Blot for FGFR Phosphorylation

This protocol details the steps to assess the inhibition of FGFR autophosphorylation by this compound.

Start Start Cell_Culture 1. Culture FGFR-expressing cells to 70-80% confluency Start->Cell_Culture Treatment 2. Treat cells with varying concentrations of this compound Cell_Culture->Treatment Lysis 3. Lyse cells and quantify protein concentration Treatment->Lysis SDS_PAGE 4. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer proteins to a membrane SDS_PAGE->Transfer Blocking 6. Block membrane to prevent non-specific binding Transfer->Blocking Primary_Ab 7. Incubate with primary antibody (anti-pFGFR) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detect chemiluminescence Secondary_Ab->Detection Analysis 10. Quantify band intensity and normalize to total FGFR Detection->Analysis End End Analysis->End

Workflow for Western Blot Analysis of p-FGFR.

Materials:

  • FGFR-expressing cell line (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR (e.g., Tyr653/654)[15][16], anti-total-FGFR

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with a dose-response of this compound for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against phosphorylated FGFR overnight at 4°C.[17] Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis: Apply ECL substrate and capture the signal.[11] Quantify the band intensities and normalize the phospho-FGFR signal to the total FGFR signal.

Data Presentation:

This compound [µM] p-FGFR (Normalized Intensity) Total FGFR (Normalized Intensity)
0 (Vehicle)1.001.00
0.01Experimental DataExperimental Data
0.1Experimental DataExperimental Data
1Experimental DataExperimental Data
10Experimental DataExperimental Data
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the procedure for an isothermal dose-response CETSA to measure this compound's engagement with endogenous FGFR.

Procedure:

  • Cell Treatment: Treat intact cells with a range of this compound concentrations for a specific duration.

  • Heating: Heat the cell suspensions at a predetermined temperature that causes partial denaturation of unbound FGFR.[13]

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.[18]

  • Detection: Analyze the amount of soluble FGFR in the supernatant by Western blot or other protein detection methods.

Data Presentation:

This compound [µM] Soluble FGFR (Normalized to 0 µM)
0 (Vehicle)1.00
0.01Experimental Data
0.1Experimental Data
1Experimental Data
10Experimental Data
Protocol 3: NanoBRET™ Target Engagement Assay

This protocol provides a general workflow for a live-cell NanoBRET assay to quantify this compound's affinity for FGFR.

Procedure:

  • Cell Preparation: Use cells engineered to express an FGFR-NanoLuc® fusion protein.

  • Assay Setup: Add the NanoBRET™ tracer and varying concentrations of this compound to the cells in a multi-well plate.

  • Signal Detection: Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the this compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in live cells.[14]

Data Presentation:

Compound Cellular IC50 (µM)
This compoundExperimental Data
Alternative FGFRi 1Experimental Data
Alternative FGFRi 2Experimental Data

Comparison with Alternative FGFR Inhibitors

To contextualize the performance of this compound, it is essential to compare its target engagement profile with other known FGFR inhibitors.

This compound This compound Pan-FGFR & CSF1R Inhibitor Alternatives Alternative FGFR Inhibitors Selective Selective FGFR Inhibitors Erdafitinib (pan-FGFR) [22] Pemigatinib (FGFR1-3) [22] Futibatinib (FGFR1-4) [22] Alternatives->Selective Selective NonSelective Non-Selective FGFR Inhibitors Dovitinib (FGFR, VEGFR, PDGFR) [23] Alternatives->NonSelective Non-Selective

Comparison of this compound with Alternative FGFR Inhibitors.
Inhibitor Selectivity Approved Indications (if any) Reported Cellular Potency (Example)
This compound Pan-FGFR, CSF1R[2]InvestigationalTo be determined by experiment
Erdafitinib Pan-FGFRUrothelial Carcinoma with FGFR3/2 alterations[19]IC50 values in the low nanomolar range in FGFR-dependent cell lines
Pemigatinib FGFR1-3Cholangiocarcinoma with FGFR2 fusions/rearrangements[19]Potent inhibition of FGFR phosphorylation in relevant cell models
Futibatinib FGFR1-4Cholangiocarcinoma with FGFR2 fusions/rearrangements[19]Irreversible inhibitor with sustained target engagement
Dovitinib Non-selective (FGFR, VEGFR, PDGFR, etc.)[4]InvestigationalBroader kinase inhibition profile

Conclusion

Validating the cellular target engagement of this compound is fundamental to understanding its mechanism of action and advancing its development. This guide has outlined three key methodologies: Western blotting for target phosphorylation, Cellular Thermal Shift Assays (CETSA), and NanoBRET™ Target Engagement assays. Each method offers unique advantages, from the direct assessment of kinase inhibition to the quantitative measurement of binding affinity in live cells. By employing these techniques and comparing the results to those of alternative FGFR inhibitors, researchers can build a comprehensive profile of this compound's cellular activity, providing a solid foundation for further preclinical and clinical investigation.

References

Segigratinib Potency Unveiled: A Head-to-Head Comparison with Established Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the potent and dual-inhibitory action of segigratinib against key oncogenic drivers, positioning it as a promising candidate in the landscape of targeted cancer therapies. This guide provides a detailed comparison of this compound's potency against established tyrosine kinase inhibitors (TKIs) targeting Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).

This compound, also known as 3D185, is a novel TKI that has demonstrated significant inhibitory activity against FGFR family members (FGFR1, FGFR2, and FGFR3) and CSF1R.[1][2] Dysregulation of these signaling pathways is implicated in the progression of various cancers, making them critical targets for therapeutic intervention. This report summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows to offer researchers, scientists, and drug development professionals a clear perspective on this compound's preclinical profile.

Quantitative Potency Assessment: A Comparative Analysis

The following table summarizes the in vitro potency of this compound and other established TKIs against their respective targets. The data, presented as half-maximal inhibitory concentration (IC50) values, is compiled from various preclinical studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and variations in assay formats can influence absolute IC50 values.

CompoundTargetIC50 (nM)Source
This compound (3D185) FGFR1 0.8 [1]
FGFR2 1.2 [1]
FGFR3 3.8 [1]
CSF1R 1.9 [1]
ErdafitinibFGFR11.2[3]
FGFR22.5
FGFR36.0
InfigratinibFGFR11.1
FGFR21.0
FGFR31.5
Pemigatinib (B609903)FGFR10.4[4]
FGFR20.5[4]
FGFR31.2[4]
FutibatinibFGFR11.6
FGFR21.7
FGFR32.2
FGFR412
Pexidartinib (PLX3397)CSF1R16[5]
AZD4547FGFR10.2
FGFR22.5
FGFR31.8

Note: IC50 values are subject to variability based on specific assay conditions. Data presented here is for comparative purposes and is collated from multiple sources.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the methods used for potency determination, the following diagrams have been generated using Graphviz.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds CSF1 CSF-1 Ligand CSF1R CSF1R CSF1->CSF1R Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT CSF1R->PI3K CSF1R->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->GeneExpression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GeneExpression STAT->GeneExpression This compound This compound This compound->FGFR Inhibits This compound->CSF1R Inhibits Established_TKIs Established TKIs Established_TKIs->FGFR Inhibits Established_TKIs->CSF1R Inhibits

FGFR and CSF1R signaling pathways and TKI inhibition points.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Assay Plate (e.g., 384-well) D Add Kinase, Substrate, and TKI to Wells A->D B Prepare Kinase, Substrate, and ATP Solutions B->D C Prepare Serial Dilutions of Test Compounds (TKIs) C->D E Initiate Reaction by Adding ATP D->E F Incubate at Room Temperature E->F G Stop Reaction (e.g., with EDTA) F->G H Add Detection Reagent (e.g., ADP-Glo™, LanthaScreen™) G->H I Measure Signal (Luminescence/FRET) H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Generalized workflow for a biochemical kinase potency assay.

Experimental Protocols

The determination of TKI potency involves a series of well-defined biochemical and cell-based assays. The methodologies outlined below are representative of the protocols used in the preclinical evaluation of this compound and other TKIs.

Biochemical Kinase Assays

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

1. LanthaScreen™ TR-FRET Kinase Assay:

  • Objective: To measure the inhibition of kinase activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the target kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorophore acceptor into close proximity, resulting in a FRET signal.

  • Methodology:

    • A reaction mixture containing the purified kinase (e.g., FGFR1, CSF1R), a fluorescently labeled substrate peptide, and ATP is prepared in an assay buffer.

    • Serial dilutions of the test compound (e.g., this compound) are added to the wells of a microplate.

    • The kinase reaction is initiated by the addition of the ATP/substrate mixture to the wells containing the kinase and the test compound.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is stopped by the addition of an EDTA solution containing a terbium-labeled anti-phosphopeptide antibody.

    • After an incubation period to allow for antibody binding, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. ADP-Glo™ Kinase Assay:

  • Objective: To quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: This is a luminescent assay that measures ADP production, a universal product of kinase reactions. The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity in the presence of an inhibitor.

  • Methodology:

    • The kinase reaction is set up similarly to the LanthaScreen™ assay, with the kinase, substrate, ATP, and various concentrations of the test inhibitor.

    • After the kinase reaction incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP.

    • This newly synthesized ATP is used in a luciferase/luciferin reaction to produce light.

    • The luminescence signal is measured using a luminometer.

    • The IC50 value is calculated from the dose-response curve of luminescence versus inhibitor concentration.

Cell-Based Assays

Cell-based assays are essential for evaluating the potency of an inhibitor in a more physiologically relevant context, where factors such as cell permeability and off-target effects can be assessed.

1. Cell Proliferation/Viability Assay:

  • Objective: To determine the effect of a TKI on the proliferation and viability of cancer cell lines that are dependent on the target kinase for growth and survival.

  • Principle: Cancer cell lines with known genetic alterations (e.g., FGFR amplifications or fusions) are cultured in the presence of varying concentrations of the inhibitor. Cell viability is measured after a set period (e.g., 72 hours) using reagents that quantify metabolic activity or cellular ATP levels, which are indicative of the number of viable cells.

  • Methodology:

    • Cancer cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compound.

    • The cells are incubated for 72 hours.

    • A viability reagent (e.g., CellTiter-Glo®, MTT) is added to each well.

    • The signal (luminescence or absorbance) is measured using a plate reader.

    • The GI50 (concentration for 50% growth inhibition) or IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

2. Cellular Phosphorylation Assay (Western Blot or ELISA):

  • Objective: To assess the ability of a TKI to inhibit the phosphorylation of the target kinase and its downstream signaling proteins within the cell.

  • Principle: Cells are treated with the inhibitor, and the phosphorylation status of key proteins in the signaling pathway is analyzed. A reduction in phosphorylation indicates target engagement and inhibition.

  • Methodology:

    • Cells are treated with the TKI at various concentrations for a specific duration.

    • The cells are then lysed to extract cellular proteins.

    • For Western blotting, protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein (e.g., p-FGFR, FGFR, p-ERK, ERK).

    • For ELISA, specific antibody pairs are used to capture and detect the phosphorylated protein in the cell lysate.

    • The signal is quantified, and the concentration-dependent inhibition of phosphorylation is used to determine the potency of the compound in a cellular context.

Conclusion

The preclinical data presented in this guide highlight this compound as a potent dual inhibitor of FGFR and CSF1R. Its efficacy is comparable to, and in some instances may exceed, that of established TKIs targeting these pathways. The detailed experimental protocols and visual aids provided offer a framework for the continued evaluation and comparison of this compound's therapeutic potential. As research progresses, further head-to-head studies will be crucial to fully elucidate its position within the evolving landscape of targeted oncology.

References

Validating the Dual FGFR/CSF1R Inhibitory Effect of Segigratinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Segigratinib's performance against other selective inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R). Experimental data is presented to support the validation of this compound's dual inhibitory effect.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected inhibitors against their respective targets. Lower IC50 values indicate greater potency.

CompoundTarget(s)IC50 (nM)
This compound (3D185) FGFR1 0.5 [1]
FGFR2 1.3 [1]
FGFR3 3.6 [1]
CSF-1R 3.8 [1]
Erdafitinib (JNJ-42756493)FGFR11.2[2][3][4]
FGFR22.5[2][3][4]
FGFR33.0[2][3][4]
FGFR45.7[2][3][4]
Sotuletinib (BLZ945)CSF-1R1[5][6][7][8][9]
Pexidartinib (B1662808) (PLX3397)CSF-1R17-20[10][11][12]
c-KIT10-27[10][11][13]
FLT3-ITD9-160[10][13]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of dual FGFR/CSF1R inhibitors are provided below.

Kinase Activity Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Objective: To quantify the IC50 value of an inhibitor against FGFR and CSF1R kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or CSF1R enzyme.

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)[14][15][16].

  • ATP.

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)[17].

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[14][15][16].

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µl of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate[14][15][16].

  • Add 2 µl of the kinase solution (containing the recombinant enzyme in kinase buffer) to each well[14][15][16].

  • Add 2 µl of a substrate and ATP mixture to each well to initiate the kinase reaction[14][15][16].

  • Incubate the plate at room temperature for 60 minutes[16].

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP[14][15][16].

  • Incubate at room temperature for 40 minutes[14][15][16].

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal[14][15][16].

  • Incubate at room temperature for 30 minutes[14][15][16].

  • Measure the luminescence using a plate reader[14][15][16].

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Objective: To determine the effect of an inhibitor on the viability of cancer cell lines that are dependent on FGFR or CSF1R signaling.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known FGFR amplification or CSF1R expression).

  • Complete cell culture medium.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS)[18][19].

  • 96-well plates.

  • Multi-well spectrophotometer (ELISA reader).

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of culture medium[18].

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in a CO2 incubator[18][20].

  • After incubation, carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals[18][21].

  • Mix thoroughly by pipetting up and down.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer[20].

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Western Blot Analysis for Receptor Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins, providing a direct measure of the activation state of a signaling pathway.

Objective: To assess the inhibitory effect of a compound on the ligand-induced phosphorylation of FGFR and CSF1R in cultured cells.

Materials:

  • Cell line expressing FGFR or CSF1R.

  • Serum-free cell culture medium.

  • Ligand (e.g., FGF for FGFR-expressing cells, CSF-1 for CSF1R-expressing cells).

  • Test compound (e.g., this compound).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies specific for phosphorylated FGFR (p-FGFR) and total FGFR, and phosphorylated CSF1R (p-CSF1R) and total CSF1R.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Protein electrophoresis and transfer equipment.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Plate cells and allow them to adhere.

  • Serum-starve the cells for 24 hours to reduce basal receptor activation[22].

  • Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate ligand (e.g., 10 ng/mL CSF-1 for 20 minutes) to induce receptor phosphorylation[22].

  • Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane[23].

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR or anti-p-CSF1R) overnight at 4°C[23].

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[23].

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system[23].

  • Strip the membrane and re-probe with an antibody for total FGFR or total CSF1R as a loading control.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

Signaling Pathways

FGFR_CSF1R_Signaling cluster_FGFR FGFR Signaling cluster_CSF1R CSF1R Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR pFGFR p-FGFR FGFR->pFGFR RAS RAS pFGFR->RAS PI3K PI3K pFGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_F Proliferation, Survival ERK->Proliferation_F AKT AKT PI3K->AKT AKT->Proliferation_F Segigratinib_F This compound Segigratinib_F->pFGFR CSF1 CSF-1 Ligand CSF1R CSF1R CSF1->CSF1R pCSF1R p-CSF1R CSF1R->pCSF1R SRC SRC pCSF1R->SRC PI3K_C PI3K pCSF1R->PI3K_C STAT STAT SRC->STAT Differentiation Differentiation, Survival STAT->Differentiation AKT_C AKT PI3K_C->AKT_C AKT_C->Differentiation Segigratinib_C This compound Segigratinib_C->pCSF1R

Caption: FGFR and CSF1R signaling pathways and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow Dual Inhibitor Validation Workflow cluster_assays In Vitro Assays start Start: Select Target Cell Lines treatment Treat Cells with This compound & Comparators start->treatment kinase_assay Kinase Activity Assay (IC50 Determination) treatment->kinase_assay viability_assay Cell Viability Assay (MTT) treatment->viability_assay western_blot Western Blot (p-FGFR & p-CSF1R) treatment->western_blot data_analysis Data Analysis & Comparison kinase_assay->data_analysis viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Validate Dual Inhibition data_analysis->conclusion

Caption: Experimental workflow for validating a dual FGFR/CSF1R inhibitor.

References

Reproducibility of Preclinical Findings with Segigratinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical findings for Segigratinib (also known as 3D185), a novel dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Colony-Stimulating Factor 1 Receptor (CSF-1R). The data presented here is primarily based on a key study by Peng et al. (2019), which offers a direct comparison with the selective FGFR inhibitor, AZD4547. This guide aims to provide an objective resource for researchers to assess the reproducibility and potential of this compound in relevant cancer models.

Executive Summary

This compound is a potent, orally bioavailable small molecule inhibitor targeting FGFR1, 2, and 3, as well as CSF-1R.[1][2] Its dual-action mechanism is designed to not only directly inhibit tumor cell proliferation driven by aberrant FGFR signaling but also to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs) via CSF-1R inhibition. Preclinical evidence suggests that this combined approach may lead to synergistic antitumor effects and potentially overcome resistance mechanisms observed with agents that target only the FGFR pathway.[1]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound and AZD4547
Kinase TargetThis compound (3D185) IC50 (nM)AZD4547 IC50 (nM)
FGFR11.30.6
FGFR22.12.8
FGFR32.02.2
CSF-1R1.8>10000
KDR (VEGFR2)413148
Data extracted from Peng et al., 2019. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
Xenograft ModelTreatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
NCI-H1581 (FGFR1 amplified)This compound12.560.4
This compound2574.9
This compound5096.4
AZD454712.5Comparable to 12.5 mg/kg this compound
SNU-16 (FGFR2 amplified)This compound12.5Significant Inhibition
This compound25Significant Inhibition
This compound50Significant Inhibition
Data from Peng et al., 2019.[1] Tumor growth inhibition was measured at the end of the study.

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

segigratinib_mechanism cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Segigratinib1 This compound FGFR FGFR1/2/3 Segigratinib1->FGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Proliferation Tumor Cell Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Segigratinib2 This compound CSF1R CSF-1R Segigratinib2->CSF1R Inhibits TAM Tumor-Associated Macrophage (TAM) Immunosuppression Immunosuppression TAM->Immunosuppression CSF1R->TAM Promotes Survival & M2 Polarization

Caption: Dual inhibition of FGFR and CSF-1R by this compound.

In Vivo Efficacy Experimental Workflow

invivo_workflow start Cancer Cell Line (e.g., NCI-H1581) xenograft Subcutaneous injection into nude mice start->xenograft tumor_growth Tumor growth to ~100-200 mm³ xenograft->tumor_growth treatment Randomization into treatment groups: - Vehicle Control - this compound (doses) - AZD4547 tumor_growth->treatment monitoring Daily oral gavage Tumor volume & body weight measurement treatment->monitoring endpoint Endpoint: Tumor growth inhibition calculation monitoring->endpoint

Caption: Workflow for preclinical in vivo xenograft studies.

Experimental Protocols

The following are summaries of the key experimental protocols as described by Peng et al. (2019).[1]

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

  • Method: Kinase activities were measured using a radiometric assay (for FGFRs and CSF-1R) or a mobility shift assay (for the wider kinase panel). Recombinant kinases were incubated with the substrate (e.g., poly(Glu, Tyr) 4:1) and γ-33P-ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate was quantified to determine the inhibitory activity.

Cell Proliferation Assay
  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines with FGFR aberrations.

  • Method: Cancer cell lines (e.g., NCI-H1581, SNU-16) were seeded in 96-well plates and treated with a range of concentrations of this compound or AZD4547 for 72 hours. Cell viability was measured using the CellTiter-Glo luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells.

In Vivo Xenograft Studies
  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Animals: Female athymic nude mice.

  • Tumor Implantation: Cancer cells were injected subcutaneously into the right flank of the mice.

  • Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment and control groups. This compound, AZD4547, or a vehicle control was administered orally once daily.

  • Monitoring: Tumor volume and body weight were measured two to three times per week. Tumor volume was calculated using the formula: (length × width²) / 2.

  • Endpoint: The study was terminated when the tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Reproducibility and Comparison with Alternatives

The preclinical data for this compound, as presented by Peng et al. (2019), demonstrates a potent and dual-targeted antitumor activity.[1] The in vitro and in vivo results appear consistent, with a clear dose-dependent effect on both FGFR-driven tumor cell proliferation and modulation of the tumor microenvironment.

Compared to the selective FGFR inhibitor AZD4547, this compound shows comparable efficacy in inhibiting FGFR signaling and the growth of FGFR-dependent tumors in vivo.[1] The key differentiating factor is this compound's potent inhibition of CSF-1R, a target that AZD4547 does not engage. This dual inhibition is hypothesized to provide a therapeutic advantage by simultaneously targeting the cancer cells and the supportive tumor microenvironment, potentially leading to a more durable response and overcoming resistance.[1]

For a comprehensive assessment of reproducibility, further independent studies would be beneficial to corroborate these initial findings. Researchers are encouraged to use the detailed protocols provided in the primary literature to replicate and expand upon these preclinical results.

References

Safety Operating Guide

Navigating the Disposal of Segigratinib: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the investigational drug Segigratinib, ensuring the protection of personnel and the environment.

The proper disposal of investigational drugs such as this compound, a potent FGFR inhibitor, is a critical component of laboratory safety and regulatory compliance. As this compound is an investigational compound, specific disposal protocols may not be widely published. Therefore, disposal procedures must adhere to general best practices for hazardous pharmaceutical waste and align with guidelines for investigational new drugs. The primary directive is to manage this compound as a hazardous chemical waste, ensuring its complete destruction to prevent environmental contamination and potential harm.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risks.

Required PPE:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses equipped with side shields or goggles are essential.[1]

  • Laboratory Coat: A standard lab coat should be worn at all times.[1]

  • Respiratory Protection: Operations should be conducted in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[1]

Always wash hands thoroughly with soap and water after handling this compound.[1] Eating, drinking, or smoking in areas where the compound is handled is strictly prohibited.[1]

Disposal Procedures for this compound and Contaminated Materials

The disposal of this compound and any materials that have come into contact with it must be handled as hazardous waste. Under no circumstances should this compound be disposed of in the regular trash or down the drain.[1]

Unused or Expired this compound
  • Segregation: Keep this compound waste separate from other waste streams in the laboratory.[1]

  • Containerization: Place the unused or expired product in a clearly labeled, sealed, and appropriate hazardous waste container.[1][2]

  • Licensed Disposal: Arrange for the disposal through a licensed hazardous material disposal company.[1][2][3] The preferred method of destruction for such compounds is incineration in a facility equipped with an afterburner and scrubber.[1][2]

  • Sponsor Guidelines: For clinical trial materials, always consult the study sponsor for specific instructions on returning or destroying the investigational product.[4][5][6]

Contaminated Laboratory Materials

Items such as personal protective equipment, vials, pipette tips, and absorbent materials used for spill cleanup that have been in contact with this compound are to be treated as hazardous waste.

  • Collection: All contaminated solid waste should be placed into a designated and clearly labeled hazardous waste container.[1]

  • Packaging: Ensure the hazardous waste container is securely sealed to prevent any leakage.[1]

  • Disposal: The container should be disposed of through a licensed hazardous waste management company, following the same protocol as for the unused product.[1]

Accidental Spill Cleanup and Disposal

In the event of a this compound spill, prompt and proper cleanup is crucial to mitigate exposure and prevent environmental contamination.

  • Area Evacuation: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Containment: Prevent the spill from spreading or entering any drains.[1]

  • Absorption: For liquid spills, use an inert absorbent material such as diatomite or universal binders. For solid spills, carefully collect the material, avoiding dust generation.[1]

  • Collection: Place the absorbed material and any contaminated items into a designated hazardous waste container.[1]

  • Decontamination: Clean the affected surfaces by scrubbing with alcohol.[1]

  • Disposal: Dispose of all cleanup materials as hazardous waste in accordance with federal, state, and local regulations.[1]

Waste Categorization and Disposal Summary

Waste TypeContainer RequirementDisposal Method
Unused/Expired this compound Labeled, sealed hazardous waste containerIncineration via a licensed hazardous waste disposal company.[1][2]
Contaminated Labware (vials, tips) Labeled, sealed hazardous waste containerIncineration via a licensed hazardous waste disposal company.[1]
Contaminated PPE (gloves, coat) Labeled, sealed hazardous waste containerIncineration via a licensed hazardous waste disposal company.[1]
Spill Cleanup Materials Labeled, sealed hazardous waste containerIncineration via a licensed hazardous waste disposal company.[1]
Empty Stock Bottles Regular trash (if not containing patient information)[3]Decontaminate if necessary, then dispose of according to institutional policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway cluster_end Completion start Identify this compound Waste (Unused, Expired, Contaminated) is_clinical_trial Is it from a clinical trial? start->is_clinical_trial contact_sponsor Contact Study Sponsor for Return/Destruction Protocol is_clinical_trial->contact_sponsor Yes treat_as_hazardous Treat as Hazardous Chemical Waste is_clinical_trial->treat_as_hazardous No / Sponsor directs local disposal document Document Disposal Records contact_sponsor->document segregate Segregate from other waste streams treat_as_hazardous->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize licensed_disposal Arrange Disposal via Licensed Hazardous Waste Company (Incineration) containerize->licensed_disposal licensed_disposal->document

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Segigratinib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information provides general guidance for handling potent, research-grade pharmaceutical compounds. A specific Safety Data Sheet (SDS) for Segigratinib (CAS 1882873-93-9) was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and meticulously follow the SDS provided by their specific supplier for this compound. The guidance below is intended to supplement, not replace, a substance-specific SDS.

This compound is an investigational tyrosine kinase inhibitor. As with many compounds of this class used in research and development, it should be handled with caution due to its potential biological activity. The following procedural guidance is based on best practices for handling potent compounds in a laboratory setting.

Engineering Controls

To minimize exposure, it is crucial to handle this compound in a controlled environment. Engineering controls are the first and most effective line of defense.

  • Primary Containment: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood, a ducted balance enclosure, or a glove box.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any potential fugitive emissions. The laboratory should have a non-recirculating ventilation system.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Use
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. Check for tears and degradation before and during use.
Eyes Safety Goggles or Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Body Laboratory Coat and Disposable GownA buttoned laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown with tight-fitting cuffs should be worn over the lab coat.
Respiratory NIOSH-approved RespiratorFor handling powders, a NIOSH-approved N95, N100, or P100 respirator is recommended. For higher-risk procedures or in the case of a spill, a powered air-purifying respirator (PAPR) may be necessary.
Hygiene Measures

Strict hygiene practices are essential to prevent accidental exposure and contamination.

  • Hand Washing: Wash hands thoroughly with soap and water before leaving the laboratory, even if gloves were worn.

  • No Personal Items: Do not store or consume food, beverages, or tobacco products in the laboratory. Keep personal items, such as phones and cosmetics, out of handling areas.

  • Decontamination: Decontaminate all surfaces and equipment after handling this compound. A suitable decontamination solution should be identified based on the compound's properties (refer to the supplier's SDS).

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Small Spill (Powder) Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Gently cover the spill with an absorbent material to avoid raising dust. Collect the material into a sealed container for hazardous waste disposal.
Large Spill Evacuate the laboratory and notify the appropriate emergency response team and environmental health and safety officer.
Storage and Handling

Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's recommendations for specific storage temperatures.

  • Handling: Only trained personnel should handle this compound. When preparing solutions, add the solvent to the compound slowly to avoid splashing.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, disposable labware, and spill cleanup materials should be collected in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Visualizations

Operational_Workflow Operational Workflow for Handling this compound prep Preparation - Review SDS - Assemble PPE weigh Weighing - In fume hood or enclosure - Use dedicated equipment prep->weigh solubilize Solubilization - Add solvent to powder - Gentle mixing weigh->solubilize experiment Experimental Use - Handle within containment solubilize->experiment decon Decontamination - Clean all surfaces and equipment experiment->decon disposal Waste Disposal - Segregate hazardous waste decon->disposal end End of Procedure - Remove PPE - Wash hands disposal->end Hierarchy_of_Controls Hierarchy of Controls for Exposure Minimization elimination Elimination substitution Substitution elimination->substitution Decreasing Effectiveness engineering Engineering Controls (e.g., Fume Hood) substitution->engineering Decreasing Effectiveness admin Administrative Controls (e.g., SOPs, Training) engineering->admin Decreasing Effectiveness ppe PPE (e.g., Gloves, Goggles) admin->ppe Decreasing Effectiveness Emergency_Response_Plan Emergency Response for Accidental Exposure or Spill start Accident Occurs (Exposure or Spill) assess Assess Situation - Immediate danger? start->assess evacuate Evacuate Area (if necessary) assess->evacuate Yes first_aid Provide First Aid - Skin/Eye wash assess->first_aid No notify Notify Supervisor and EHS evacuate->notify first_aid->notify spill_control Control Spill (if safe and trained) notify->spill_control medical Seek Medical Attention (Bring SDS) notify->medical document Document Incident spill_control->document medical->document

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.